7-Bromo-2-chloropyrido[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-chloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAYHNKMQHAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=CN=C(N=C21)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Pyrido[3,2-d]pyrimidine Scaffold in Drug Discovery
The following technical guide details the applications, synthesis, and medicinal chemistry of the pyrido[3,2-d]pyrimidine scaffold.
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While its regioisomer, pyrido[2,3-d]pyrimidine, has been extensively exploited (e.g., Palbociclib), the [3,2-d] isomer remains a high-value, under-explored territory offering unique electronic properties and distinct vectors for structure-activity relationship (SAR) expansion.
This guide focuses on the specific utility of the [3,2-d] system in targeting PI3K/mTOR pathways , Dihydrofolate Reductase (DHFR) in opportunistic infections, and emerging roles in ATR kinase inhibition.
Core Structural Distinction
Unlike quinazolines (benzene-fused) or pteridines (pyrazine-fused), the pyrido[3,2-d]pyrimidine features a pyridine ring fused to a pyrimidine such that the pyridine nitrogen is located at position 9 (relative to standard IUPAC numbering for the fused system, often referred to as position 5 in simplified discussions). This placement creates a specific electronic desolvation penalty and hydrogen-bond acceptor capability distinct from its [2,3-d] counterpart.
| Feature | Pyrido[3,2-d]pyrimidine | Pyrido[2,3-d]pyrimidine |
| Nitrogen Position | 1, 3, 9 (Distal Pyridine N) | 1, 3, 8 (Proximal Pyridine N) |
| Electronic Character | Electron-deficient C-6 position | Electron-deficient C-6 position |
| Solubility | Moderate (improved H-bond basicity) | Low to Moderate |
| Key Drug Class | PI3Kδ Inhibitors (Seletalisib) | CDK4/6 Inhibitors (Palbociclib) |
Therapeutic Applications & Mechanism of Action[1][2]
Kinase Inhibition: The PI3K/Akt/mTOR Axis
The most clinically advanced application of the pyrido[3,2-d]pyrimidine scaffold is in the inhibition of Phosphoinositide 3-kinase delta (PI3Kδ) .[1] This isoform is hyperactive in B-cell malignancies and autoimmune disorders.
-
Lead Compound: Seletalisib (UCB-5857)
-
Mechanism: ATP-competitive inhibition.[1][2] The scaffold mimics the adenine ring of ATP, forming critical hinge-region hydrogen bonds.
-
Selectivity: The [3,2-d] core allows for specific substitutions (e.g., at C-4 and C-6) that exploit the non-conserved regions of the PI3Kδ ATP binding pocket, reducing off-target effects on PI3K
or isoforms.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of pyrido[3,2-d]pyrimidine inhibitors within the B-cell receptor (BCR) signaling cascade.
Caption: Intervention of Pyrido[3,2-d]pyrimidine inhibitors in the PI3K/Akt signaling cascade, preventing PIP3 generation and downstream B-cell survival.
Antimicrobial: DHFR Inhibition
The scaffold serves as a potent non-classical antifolate.[1]
-
Target: Dihydrofolate Reductase (DHFR) in Pneumocystis jirovecii (pj) and Toxoplasma gondii.
-
Selectivity Challenge: Human DHFR (hDHFR) is structurally similar.
-
Solution: Substituted pyrido[3,2-d]pyrimidines (specifically 2,4-diamino-6-substituted analogs) exploit a "selectivity filter" involving residues like Phe34 in pjDHFR (vs. Leu22 in hDHFR). The scaffold participates in
- stacking interactions unique to the pathogen's enzyme.
Emerging Target: ATR Kinase
Recent studies (2023) have identified pyrido[3,2-d]pyrimidines as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) kinase.
-
Compound 10q: Demonstrated excellent potency and liver microsome stability.
-
Application: Synthetic lethality in tumors with DNA damage response (DDR) deficiencies.
Synthetic Methodologies
The construction of the [3,2-d] core is chemically distinct from the [2,3-d] isomer. The most robust route builds the pyrimidine ring onto a pre-existing pyridine precursor.
De Novo Synthesis Protocol
Precursor: 3-aminopyridine-2-carboxylic acid (or 3-aminopyridine-2-carbonitrile).
Step-by-Step Workflow
-
Cyclization (Formation of the Dione):
-
Reagents: 3-aminopyridine-2-carboxylic acid + Urea (melt) or Phosgene equivalents.
-
Conditions: High temperature (160–180°C) melt or reflux in high-boiling solvent.
-
Product: Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
-
Chlorination (Activation):
-
Reagents: POCl
(Phosphorus oxychloride) + PCl (catalytic). -
Conditions: Reflux, 4–12 hours.
-
Product: 2,4-Dichloropyrido[3,2-d]pyrimidine.
-
Note: This intermediate is highly reactive and moisture-sensitive.
-
-
Regioselective Nucleophilic Substitution (S
Ar):-
C-4 Displacement (First): The C-4 position is more electrophilic due to the para-relationship with the pyridine nitrogen (N-9).
-
Reagents: Amine (R
-NH ), mild base (TEA/DIPEA), cold/RT.
-
-
C-2 Displacement (Second): Requires harsher conditions.
-
Reagents: Amine (R
-NH ), heat or microwave irradiation.
-
-
Synthetic Route Diagram
Caption: Standard synthetic route for 2,4-disubstituted pyrido[3,2-d]pyrimidines via the dichloro intermediate.
Key Quantitative Data (SAR Summary)
The following table summarizes critical activity data for lead compounds containing the pyrido[3,2-d]pyrimidine scaffold.
| Compound ID | Target | Activity (IC | Selectivity Profile | Reference |
| Seletalisib | PI3Kδ | ~1–10 nM | >100x vs PI3K | Clinical Phase II |
| Compound 15 | pjDHFR | 80 nM | 28-fold vs hDHFR | Gangjee et al. |
| Compound 10q | ATR Kinase | <100 nM | High stability in microsomes | Bioorg. Chem. 2023 |
| Generic | mTOR | ~200 nM | Dual PI3K/mTOR activity | Tikad et al. |
Experimental Protocols
Protocol: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine
This intermediate is the "gateway" to library generation.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube. -
Reagents: Add pyrido[3,2-d]pyrimidine-2,4-dione (1.0 equiv) and POCl
(10.0 equiv). Add N,N-diethylaniline (1.0 equiv) as a catalyst/acid scavenger. -
Reaction: Heat the mixture to reflux (approx. 105°C) for 4 hours. The suspension should become a clear solution.
-
Workup:
-
Remove excess POCl
under reduced pressure (rotary evaporator). -
Pour the residue onto crushed ice very slowly (exothermic hydrolysis of residual POCl
). -
Extract immediately with Dichloromethane (DCM) (3 x 50 mL).
-
Wash organic layer with cold saturated NaHCO
and brine. -
Dry over anhydrous Na
SO and concentrate.[3]
-
-
Storage: Use immediately or store under Argon at -20°C.
Protocol: PI3Kδ Kinase Assay (ADP-Glo)
Validating the biological activity of synthesized analogs.
-
Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl
, 1 mM EGTA, 0.03% CHAPS). -
Enzyme Mix: Dilute recombinant PI3Kδ enzyme to 2x final concentration in Kinase Buffer.
-
Substrate Mix: Prepare PIP2:PS lipid substrate (50 µM) and ATP (10 µM) in Kinase Buffer.
-
Incubation:
-
Add 2 µL of test compound (in DMSO) to 384-well plate.
-
Add 4 µL of Enzyme Mix. Incubate 15 min at RT.
-
Add 4 µL of Substrate Mix to initiate reaction. Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Read: Measure luminescence. Calculate IC
using non-linear regression.
References
-
Gangjee, A., et al. (2019). "Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[1] "Pyrido[3,2-d]pyrimidine-2,4-diol in Enzyme Mechanism Studies." Application Notes.
-
Tikad, A., et al. (2015). "Synthesis of Disubstituted Pyrido[3,2-d]pyrimidines in Positions C-2 and C-4." European Journal of Medicinal Chemistry.
-
Le Meur, et al. (2016). "Synthesis of Seletalisib (UCB-5857)." Patent WO2016.
-
Bai, H., et al. (2023). "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors."[1] Drug Development Research.
Sources
A Comprehensive Technical Guide to 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a detailed overview of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its fundamental chemical properties, potential synthetic pathways, and its relevance within the broader context of pyridopyrimidine derivatives as pharmacologically active agents.
Core Molecular Attributes
7-Bromo-2-chloropyrido[3,2-d]pyrimidine is a halogenated heterocyclic compound featuring a fused pyridine and pyrimidine ring system. The precise placement of the bromo and chloro substituents at the 7th and 2nd positions, respectively, defines its unique chemical architecture and reactivity.
Molecular Formula and Weight
The fundamental molecular characteristics of this compound are summarized below.
| Attribute | Value |
| Chemical Formula | C₇H₃BrClN₃[1] |
| Molecular Weight | 244.48 g/mol [1] |
| CAS Number | 1234615-87-2[1] |
Physicochemical Properties and Structural Elucidation
While specific experimental data for 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is not extensively documented in publicly available literature, we can infer its properties based on the analysis of its structural analogs, such as 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. It is expected to be a solid at room temperature.
For unambiguous identification and quality control, a combination of analytical techniques is essential.
Recommended Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridopyrimidine core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.
Synthesis and Chemical Reactivity
The synthesis of substituted pyrido[3,2-d]pyrimidines can be challenging due to the potential for isomer formation. The construction of the fused ring system is a key step, which can be achieved through various synthetic strategies, often involving multi-step sequences.
Conceptual Synthetic Workflow
A general, conceptual workflow for the synthesis of related pyridopyrimidine structures is outlined below. This serves as a foundational guide for the potential synthesis of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine.
Caption: Conceptual workflow for pyridopyrimidine synthesis.
Detailed Experimental Protocol: A General Approach for Aryl-Substituted Pyridopyrimidines
The following protocol is a generalized method for the synthesis of related aryl-substituted pyridopyrimidines and can be adapted for the synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate aminopyrimidine precursor in a suitable solvent (e.g., DMF or dioxane).
-
Reagent Addition: Add the cyclizing agent and any necessary catalysts.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into ice water.
-
Isolation: Collect the precipitated solid by filtration and wash with water.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyrido[2,3-d]pyrimidine scaffold, a related isomer, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a chloro group at the 6-position of this related scaffold provides a useful point for further chemical modification to generate diverse compound libraries for screening.
The pyrido[3,2-d]pyrimidine core, to which the target compound belongs, has been investigated for several therapeutic applications, including:
-
Antimalarial agents
-
Tyrosine kinase inhibitors
-
Dihydrofolate reductase inhibitors
-
Anti-HCV agents
-
Immunosuppressive drugs
The presence of bromine and chlorine atoms in 7-Bromo-2-chloropyrido[3,2-d]pyrimidine offers synthetic handles for further functionalization, making it a valuable building block for creating libraries of novel compounds for drug discovery.
Conclusion
7-Bromo-2-chloropyrido[3,2-d]pyrimidine is a halogenated heterocyclic compound with potential as a key intermediate in the synthesis of novel therapeutic agents. While specific data for this molecule is limited, its structural relationship to other pharmacologically active pyridopyrimidines suggests its utility in drug discovery programs. Further research into its synthesis and biological evaluation is warranted to fully explore its potential.
References
-
7-Bromo-4-chloropyrido[3,2-d]pyrimidine - PubChem. Available at: [Link]
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine - PubChem. Available at: [Link]
-
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol - Amerigo Scientific. Available at: [Link]
-
Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. - ResearchGate. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]
-
7-Bromo-2-chloromethyl-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link]
-
The chemistry of pyrido[2,3-d]pyrimidines and their applications - JOCPR. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. Available at: [Link]
Sources
An In-depth Technical Guide to the Core Differences Between Pyrido[3,2-d] and Pyrido[2,3-d]pyrimidine Isomers
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These scaffolds are of immense interest in medicinal chemistry as they are structural analogs of naturally occurring purines, quinazolines, and pteridines, playing crucial roles in various biological processes.[1][2] The orientation of the fused rings can result in four possible isomers: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines.[3][4] This guide will focus on a comparative analysis of two of these isomers: pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine. While structurally similar, the distinct placement of the nitrogen atom in the pyridine ring profoundly influences their synthesis, chemical reactivity, and, consequently, their pharmacological profiles. The pyrido[2,3-d]pyrimidine scaffold is more extensively studied and is a cornerstone in modern drug discovery, while the pyrido[3,2-d]pyrimidine isomer, being more challenging to synthesize, is less explored but holds significant therapeutic potential.[5]
Core Structural Differences and Nomenclature
The fundamental difference between pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine lies in the point of fusion between the pyridine and pyrimidine rings. The nomenclature of fused heterocyclic systems, as governed by IUPAC rules, helps in unequivocally identifying the structure.[6][7] The name indicates how the peripheral ring (pyrido-) is fused to the base component (pyrimidine). The numbers in the brackets denote the sides of the pyridine ring that are fused to the pyrimidine ring.
In pyrido[2,3-d]pyrimidine , the pyridine ring is fused at its '2' and '3' positions to the 'd' face of the pyrimidine ring. This results in the pyridine nitrogen being adjacent to the pyrimidine ring.
In pyrido[3,2-d]pyrimidine , the fusion occurs at the '3' and '2' positions of the pyridine ring to the 'd' face of the pyrimidine ring. In this arrangement, the pyridine nitrogen is one atom removed from the pyrimidine ring.
The following diagram illustrates this core structural difference:
Caption: Core structures of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-d]pyrimidine.
This seemingly subtle variation in the placement of the pyridine nitrogen has profound implications for the molecule's electronic distribution, reactivity, and ability to interact with biological targets.
Synthesis Strategies: A Tale of Two Isomers
The synthetic accessibility of a scaffold is a critical factor in its exploration for drug discovery. Herein lies a significant divergence between the two isomers.
Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine system is relatively more straightforward to construct, with well-established synthetic routes.[3] The two primary approaches involve starting with either a pre-formed pyrimidine or a pyridine ring.[8]
From Pyrimidine Precursors
A common and versatile method involves the construction of the pyridine ring onto a 4-aminopyrimidine derivative. This is often achieved through condensation reactions with various carbon sources.
Representative Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione Derivative [9]
-
Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, add oxalyl chloride to a solution of dimethylformamide (DMF) in a suitable solvent like dichloromethane. Stir for 30 minutes.
-
Reaction with Aminouracil: Add 6-amino-1,3-disubstituted uracil to the Vilsmeier reagent. The reaction mixture is typically heated to facilitate the formation of an enamine intermediate.
-
Cyclization: The addition of a base, such as triethylamine, followed by reaction with an active methylene compound like cyanoacetamide and subsequent heating, leads to the cyclization and formation of the pyrido[2,3-d]pyrimidine scaffold.
-
Work-up and Purification: The product is isolated by precipitation or extraction and purified using standard techniques like recrystallization or column chromatography.
The causality behind this experimental choice lies in the nucleophilicity of the 5-position of the 6-aminouracil, which readily attacks the electrophilic Vilsmeier reagent. The subsequent steps are designed to introduce the remaining atoms of the pyridine ring and drive the cyclization to completion.
From Pyridine Precursors
Alternatively, the pyrimidine ring can be constructed onto a functionalized pyridine derivative. This approach is also widely used and offers flexibility in the substitution pattern of the final product.
Synthesis of Pyrido[3,2-d]pyrimidines
The synthesis of the pyrido[3,2-d]pyrimidine core is generally more challenging and less reported in the literature, which has somewhat limited its exploration. A key strategy involves the cyclization of 5-aminopyrimidine derivatives.[10]
Representative Protocol: Synthesis of a Pyrido[3,2-d]pyrimidine from 5-Aminouracil [10]
-
Condensation: React 5-aminouracil with an α,β-unsaturated aldehyde or ketone in a suitable solvent, often with an acid or base catalyst. This forms a Michael adduct.
-
Cyclization: The intermediate is then cyclized, often under thermal conditions or with the aid of a dehydrating agent, to form the pyrido[3,2-d]pyrimidine ring system. The ease of this cyclization is highly dependent on the substituents on both the pyrimidine ring and the side chain.[10]
-
Work-up and Purification: The product is isolated and purified using standard laboratory procedures.
A more recent approach for creating substituted pyrido[3,2-d]pyrimidines involves starting from the 2,4-dichloro derivative and employing nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions to introduce diversity.[11] The selective reactivity at the C-4 position over the C-2 position is a key aspect of this strategy.[11]
The following diagram illustrates the generalized synthetic workflows:
Caption: Generalized synthetic workflows for pyridopyrimidine isomers.
Comparative Physicochemical and Spectroscopic Properties
While comprehensive experimental data for all derivatives is not available, some general trends in physicochemical and spectroscopic properties can be inferred based on the structural differences.
| Property | Pyrido[2,3-d]pyrimidine Derivatives | Pyrido[3,2-d]pyrimidine Derivatives | Rationale |
| Basicity | Generally more basic | Generally less basic | The proximity of the pyridine nitrogen to the electron-withdrawing pyrimidine ring in the [2,3-d] isomer can influence its basicity compared to the [3,2-d] isomer. |
| ¹H NMR | Aromatic protons on the pyridine ring typically appear in the δ 7.0-9.0 ppm range.[12] | Aromatic protons on the pyridine ring are also expected in a similar range, though the specific chemical shifts will differ due to the different electronic environment.[12] | The precise chemical shifts and coupling constants of the pyridine protons are diagnostic for each isomer. |
| Solubility | Varies greatly with substitution. Generally low solubility in water for the parent scaffold. | Also varies with substitution. Low aqueous solubility is expected for the unsubstituted core. | The presence of polar functional groups significantly impacts solubility. |
Biological and Pharmacological Divergence
The distinct spatial arrangement of nitrogen atoms and the resulting differences in electronic properties lead to pyrido[3,2-d] and pyrido[2,3-d]pyrimidine derivatives often targeting different biological macromolecules with varying potencies.
Pyrido[2,3-d]pyrimidines: A Scaffold of Prominence
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][13]
-
Kinase Inhibition: This is the most prominent area of activity. Pyrido[2,3-d]pyrimidines are potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), and Phosphoinositide 3-kinases (PI3Ks).[1][2][14]
-
Antimicrobial and Antiviral Activity: Derivatives have shown efficacy against various bacterial and viral targets, including DNA gyrase and Hepatitis C virus (HCV).[15][16]
-
Anti-inflammatory and Analgesic Effects: Some compounds exhibit anti-inflammatory and analgesic properties.[3]
Caption: Biological targets of Pyrido[2,3-d]pyrimidine derivatives.
Pyrido[3,2-d]pyrimidines: An Emerging Pharmacophore
Though less explored, the pyrido[3,2-d]pyrimidine scaffold has demonstrated significant potential in several therapeutic areas.
-
Immunosuppression: Certain derivatives have been patented as highly active immunosuppressive agents, useful in preventing transplant rejection and treating inflammatory diseases.[17]
-
Kinase Inhibition: Similar to their isomers, they also inhibit kinases. Recent studies have highlighted their potential as:
-
Antimalarial and Anti-HCV Activity: This scaffold has been investigated for activity against malaria and Hepatitis C.
Conclusion and Future Perspectives
The pyrido[3,2-d] and pyrido[2,3-d]pyrimidine isomers, while sharing the same molecular formula, represent distinct entities in the landscape of medicinal chemistry. The pyrido[2,3-d]pyrimidine scaffold is well-established, with proven clinical success, largely due to its synthetic tractability and favorable interactions with a multitude of biological targets, particularly kinases. In contrast, the pyrido[3,2-d]pyrimidine system remains a more nascent area of research. The synthetic hurdles associated with this isomer have historically limited its development. However, emerging synthetic methodologies and recent discoveries of potent biological activities, such as ATR and PI3Kδ inhibition, suggest that pyrido[3,2-d]pyrimidines are a promising, underexplored scaffold. For drug development professionals, understanding the fundamental differences in synthesis, reactivity, and biological propensity of these isomers is paramount for designing novel, effective, and selective therapeutics. The development of more efficient and scalable synthetic routes for the pyrido[3,2-d]pyrimidine core will undoubtedly unlock its full potential in future drug discovery endeavors.
References
-
3][8][13]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and Anticancer Agents.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 14. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 16. mdpi.com [mdpi.com]
- 17. WO2006069805A2 - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment - Google Patents [patents.google.com]
- 18. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity and Therapeutic Potential of 7-Bromo-pyrido[3,2-d]pyrimidine Derivatives: A Comprehensive Technical Guide
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for quinazolines, purines, and pteridines[1]. Among its derivatives, the 7-bromo-pyrido[3,2-d]pyrimidine class stands out due to its unique dual utility: it is both a potent biological effector and a versatile synthetic intermediate. The strategic placement of a bromine atom at the 7-position not only influences the steric and electronic landscape of the molecule—often enhancing target binding through halogen bonding—but also provides a critical chemical handle for palladium-catalyzed cross-coupling reactions. This guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols associated with these derivatives across oncology, immunology, and neuropharmacology.
Structural Rationale: The Role of the 7-Bromo Substitution
The biological efficacy of pyrido[3,2-d]pyrimidine derivatives is heavily dictated by their substitution patterns[2]. The 7-bromo substitution is rarely the final therapeutic moiety; rather, it is the linchpin for late-stage functionalization.
Causality in Design: In the development of kinase inhibitors, aqueous solubility and cellular permeability are frequent bottlenecks. By utilizing a 7-bromo precursor (e.g., 7-bromo-6-fluoropyrido[3,2-d]pyrimidine), medicinal chemists can employ Stille, Suzuki, or Buchwald-Hartwig cross-coupling to introduce cationic solubilizing side chains (such as alkylamines or alkoxyamines)[3]. This specific substitution trajectory prevents the disruption of the crucial 4-anilino binding motif, which is required for anchoring the molecule into the ATP-binding pocket of target kinases[4].
Oncology: Irreversible EGFR and Tyrosine Kinase Inhibition
One of the most extensively validated applications of 7-bromo-pyrido[3,2-d]pyrimidine derivatives is in the synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors[3]. Overexpression of EGFR is a hallmark of various solid tumors.
Mechanism of Action
Derivatives functionalized from 7-bromo precursors, specifically 4-anilinopyrido[3,2-d]pyrimidine-6-acrylamides, act as suicide inhibitors[5]. They initially bind reversibly to the ATP-binding domain of EGFR. Once anchored, the electrophilic acrylamide group is positioned in optimal proximity to undergo a Michael addition with the nucleophilic sulfhydryl group of Cysteine 773 (Cys773)[4]. This irreversible alkylation permanently shuts down EGFR autophosphorylation, effectively halting downstream PI3K/AKT and RAS/MAPK signaling cascades and inducing apoptosis[6].
Mechanism of irreversible EGFR inhibition by pyrido[3,2-d]pyrimidine derivatives.
Immunomodulation: PD-1/PD-L1 and TLR7/8 Targeting
Beyond direct kinase inhibition, the 7-bromo-pyrido[3,2-d]pyrimidine scaffold is heavily utilized in immuno-oncology.
-
PD-1/PD-L1 Antagonists: Compounds such as 7-bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine serve as advanced intermediates for small-molecule immunomodulators[7]. These molecules are designed to disrupt the protein-protein interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby lifting the "brakes" on the immune system and restoring anti-tumor T-cell activity[7].
-
TLR7/8 Dual Agonists: Pyrido[3,2-d]pyrimidine-based small molecules have been engineered as highly potent Toll-like receptor 7/8 dual agonists[8]. By mimicking viral RNA, these compounds stimulate dendritic cells and macrophages within the tumor microenvironment, synergizing with PD-1 blockade therapies[8].
Quantitative Biological Data Summary
The following table synthesizes the in vitro inhibitory activities of functionalized pyrido[3,2-d]pyrimidine derivatives across various biological targets[4][9].
| Target / Assay | Compound Class / Derivative | IC50 / Activity | Mechanism of Action |
| Isolated EGFR Enzyme | 7-Alkoxyamine-pyrido[3,2-d]pyrimidine | 2 – 4 nM | Irreversible Alkylation (Cys773) |
| Cellular EGFR (A431 Xenografts) | 7-Alkylamino-pyrido[3,2-d]pyrimidine | 18 – 27 nM | Irreversible Alkylation (Cys773) |
| PD-1/PD-L1 Interaction | 7-Bromo-2-(difluoromethyl) derivative | < 50 nM | Protein-Protein Interaction Disruption |
| Acetylcholinesterase (AChE) | Pyrido[3,2-d]pyrimidine bioisostere | 7.8 µM | Reversible Multi-target Inhibition (AD) |
| Amyloid-β (Aβ40) | Pyrido[3,2-d]pyrimidine bioisostere | 1.1 µM | Anti-aggregation |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate internal controls to form a self-validating system.
Protocol A: Synthesis of 7-Substituted Derivatives via Stille Coupling
Causality: Stille coupling is chosen over Suzuki for 7-bromo-pyrido[3,2-d]pyrimidines when introducing complex, sterically hindered alkylamine chains, as organostannanes exhibit superior tolerance to basic nitrogenous functional groups.
-
Preparation: In an inert argon atmosphere, dissolve 7-bromo-6-fluoropyrido[3,2-d]pyrimidine (1.0 eq) and the appropriate organostannane reagent (1.2 eq) in anhydrous DMF.
-
Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) as the catalyst.
-
Reaction: Heat the mixture to 90°C for 12 hours.
-
Self-Validation Step: At 10 hours, sample the reaction and analyze via LC-MS. Validation: The reaction is only deemed complete when the isotopic mass cluster corresponding to the 7-bromo starting material (
and peaks of equal intensity) is entirely depleted. -
Purification: Quench with aqueous KF to precipitate tin byproducts. Extract with ethyl acetate and purify via flash chromatography.
Protocol B: Cellular EGFR Autophosphorylation Assay
Causality: Isolated enzyme assays cannot account for cellular permeability or intracellular glutathione competition. This cell-based assay validates physiological efficacy.
-
Cell Culture: Seed A431 human epidermoid carcinoma cells (which overexpress EGFR) in 6-well plates and grow to 80% confluence. Starve cells in serum-free media for 24 hours to reduce baseline kinase activity.
-
Inhibitor Treatment: Treat cells with varying concentrations of the synthesized pyrido[3,2-d]pyrimidine derivative (0.1 nM to 1 µM) for 2 hours.
-
Self-Validation Controls: Include Afatinib (10 nM) as a positive control for irreversible inhibition. Include a 7-bromo precursor lacking the acrylamide moiety as a negative control to prove that irreversible alkylation is required for sustained efficacy.
-
-
Stimulation: Stimulate cells with EGF (100 ng/mL) for 15 minutes to induce autophosphorylation.
-
Lysis & Detection: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a nitrocellulose membrane, and probe with anti-phospho-EGFR (Tyr1068) antibodies.
-
Quantification: Calculate IC50 values via densitometry normalized to total EGFR expression.
Step-by-step biological evaluation workflow for kinase inhibitors.
References
-
Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., Lipka, E., Showalter, H. D., Vincent, P. W., Elliott, W. L., & Denny, W. A. (2000). Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides Bearing Additional Solubilizing Functions. Journal of Medicinal Chemistry, 43(7), 1380–1397.[Link]
- WIPO (PCT). (2019). Heterocyclic compounds as immunomodulators (WO2019191707A1).
-
ResearchGate. (2022). Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy. ResearchGate.[Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2019191707A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Patent Landscape & Synthesis of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine Analogs
[1]
Executive Summary
The 7-Bromo-2-chloropyrido[3,2-d]pyrimidine scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly within the domain of kinase inhibition. Unlike its isomer pyrido[2,3-d]pyrimidine (found in Palbociclib), the [3,2-d] fusion system offers a distinct vector geometry for the C2, C4, and C7 substituents, allowing for unique binding modes in the ATP-binding pockets of lipid kinases (PI3K
This guide analyzes the intellectual property (IP) landscape surrounding this scaffold, detailing the synthetic protocols required to navigate the "freedom to operate" (FTO) space and the structure-activity relationships (SAR) that drive its therapeutic potency.
Chemical Architecture & IP Significance
The core utility of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (CAS: 1234615-87-2 for the core, often found as the 2,4-dichloro precursor) lies in its tri-functional nature. The halogen atoms at positions 2, 4, and 7 possess differential reactivity, enabling sequential, regioselective substitution.
-
C4-Position (Cl): Most reactive. Susceptible to
displacement by amines (solubilizing groups, morpholine). -
C2-Position (Cl): Moderately reactive. Displaced by amines or hydrazines after C4 is substituted.
-
C7-Position (Br): Least reactive to nucleophiles but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura), allowing for the introduction of aryl/heteroaryl "tail" groups that probe deep into the hydrophobic pocket of the kinase.
Key Patent Assignees
-
Vertex Pharmaceuticals / Merck: Recent filings (e.g., WO2023201185A1) utilize this scaffold for HPK1 inhibitors (immuno-oncology).
-
UCB Pharma / Warner-Lambert: Historical filings establish the scaffold's utility in PI3K and CDK inhibition.[1]
-
Academic/Institutional: Research on dual PI3K/mTOR inhibitors often cites this specific halogenated core as the starting material.
Technical Deep Dive: Synthesis & Manufacturing
The synthesis of high-purity 7-bromo-2-chloropyrido[3,2-d]pyrimidine analogs requires a robust protocol to avoid isomeric mixtures.[1] The industry-standard route typically begins with a pyridine precursor.
Experimental Protocol: Core Scaffold Synthesis
Objective: Synthesis of 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine (The divergent intermediate).
-
Cyclization Precursor: Start with 3-amino-6-bromo-pyridine-2-carboxylic acid .[1]
-
Urea Condensation:
-
Chlorination (The Critical Step):
-
Reagents:
(Phosphorus oxychloride) + (Phosphorus pentachloride). -
Catalyst:
-Dimethylaniline or DMF (Vilsmeier-Haack conditions). -
Conditions: Reflux for 4–12 hours.
-
Workup: Quench carefully into ice water (exothermic). Extract with DCM.
-
Result:7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine .
-
Protocol: Regioselective Functionalization
To obtain 7-Bromo-2-chloro-4-substituted analogs (the most common IP protected species):
-
C4-Displacement (
):-
Dissolve 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine in THF or DCM at
. -
Add 1.05 eq of amine (e.g., Morpholine).
-
Add 1.2 eq of DIPEA (Hunig's base).
-
Observation: Reaction is usually complete within 1 hour at
–RT. The C2-Cl remains intact due to the higher electrophilicity of C4.
-
Visualization: Synthesis Pathway
The following diagram illustrates the branching synthesis logic used in patent libraries.
Caption: Regioselective synthesis pathway for 7-bromo-2-chloropyrido[3,2-d]pyrimidine analogs.
Biological Activity & SAR Data
The patent literature highlights specific Structure-Activity Relationships (SAR). The 7-bromo position is frequently substituted with heteroaryl groups to improve potency and selectivity.[1]
Table 1: Comparative Potency of Pyrido[3,2-d]pyrimidine Analogs (Representative Data)
| Compound ID | C4 Substituent | C2 Substituent | C7 Substituent | Target | IC50 (nM) | Source |
| Ref Cmpd A | Morpholine | H | Br | PI3K | >10,000 | [1] |
| Analog 5 | Morpholine | 3-OH-Phenyl | 3-OH-Phenyl | PI3K | 19 | [1] |
| Analog 21 | Morpholine | 3-OH-Phenyl | 1H-1,2,3-triazol-4-yl | PI3K | 2.8 | [2] |
| Vertex-1 | Piperazine deriv.[1] | Amine deriv. | Substituted Pyrazole | HPK1 | <10 | [3] |
Note: Data aggregated from patent disclosures and SAR studies. "Ref Cmpd A" demonstrates that the core scaffold alone is inactive; the C7 and C2 substitutions are critical for binding.
Strategic Outlook
For drug developers, the 7-bromo-2-chloro intermediate offers a "late-stage diversification" point.
-
Freedom to Operate: While the core scaffold synthesis is well-known, specific C7-aryl / C2-amine combinations are the subject of active patenting (e.g., by Vertex for HPK1).[1]
-
Selectivity Tuning: The [3,2-d] nitrogen placement creates a different hydrogen-bonding pattern compared to the [2,3-d] (PD-0332991/Palbociclib) series, often resulting in better selectivity against off-target kinases like CDK2.[1]
References
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI Pharmaceuticals, 2021.[1] Link
-
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 2023.[6] Link
-
Pyrido[3,2-d]pyrimidines as HPK1 inhibitors (WO2023201185A1). World Intellectual Property Organization, 2023. Link
-
7-Bromo-2-chloropyrido[3,2-d]pyrimidine (CAS 1234615-87-2) Entry. ChemicalBook, Accessed 2025.[1] Link
Sources
- 1. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]
- 2. WO2017223258A1 - Synthesis of thiolated oligonucleotides without a capping step - Google Patents [patents.google.com]
- 3. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2020008391A1 - Manufacturing process and intermediates for a pyrrolo[2,3- d]pyrimidine compound and use thereof - Google Patents [patents.google.com]
- 6. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine in DMSO and Methanol
Structural and Physicochemical Profiling
The compound 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (CAS: 1234615-87-2) is a highly functionalized, rigid heterocyclic building block. Pyrido[3,2-d]pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized in the design of targeted kinase inhibitors (e.g., targeting EGFR, ERK, and RAF pathways) 1. However, the specific substitution pattern of this intermediate—featuring a bromine atom at the C7 position and a chlorine atom at the C2 position—imparts significant physicochemical challenges.
The planar bicyclic aromatic core promotes strong intermolecular
Mechanistic Causality of Solubility: DMSO vs. Methanol
Solubility is fundamentally a thermodynamic balance between the energy required to disrupt the solute's crystal lattice and the free energy released upon solvation 2. The choice of solvent dictates the mechanism by which this lattice is dismantled.
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent with a high dielectric constant (
) and a strong dipole moment (3.96 D). The exposed oxygen atom of the sulfoxide group acts as a potent hydrogen bond acceptor, while the sulfur atom and methyl groups engage in strong dipole-induced dipole interactions with the polarizable halogens of the solute. Crucially, DMSO's planar-like molecular geometry and lack of hydrogen-bond donors allow it to efficiently intercalate between the planar pyrido[3,2-d]pyrimidine rings, disrupting the stacking. This results in high solubility . -
Methanol (MeOH): Methanol is a polar, protic solvent (
, dipole moment 1.70 D). While it possesses both hydrogen bond donor and acceptor capabilities, it is significantly less effective at solvating highly lipophilic, halogenated, rigid planar systems. The internal hydrogen-bonding network of bulk methanol must be broken to accommodate the solute—an energetic penalty that is not sufficiently offset by its weak interactions with the hydrophobic bromo/chloro-pyridopyrimidine core. Consequently, the compound exhibits low to moderate solubility in methanol.
Thermodynamic causality of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine solvation in DMSO vs. Methanol.
Self-Validating Experimental Protocols
To accurately determine the solubility of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine, application scientists employ two distinct methodologies depending on the stage of drug development: Thermodynamic and Kinetic solubility assays.
Protocol A: Thermodynamic Solubility via the Shake-Flask Method (Gold Standard)
Thermodynamic solubility represents the absolute equilibrium between the solid solute and the dissolved solute 3.
Causality of Experimental Design: Rigid planar halogens often exhibit slow dissolution kinetics. Premature sampling leads to severe underestimation of solubility. Furthermore, amber glass is used to prevent potential photo-degradation of the halogenated heterocyclic core during the extended equilibration period.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of solid 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (e.g., 15 mg) to 1 mL of the target solvent (DMSO or Methanol) in amber glass vials. Note: The visible presence of undissolved solid is mandatory to ensure the solution is saturated.
-
Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours.
-
Self-Validation (Equilibrium Check): Withdraw a 50 µL micro-aliquot at 24 hours and 48 hours. If the concentration difference between the two time points is <5%, thermodynamic equilibrium is validated.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents non-specific binding of the lipophilic compound, which could artificially lower the quantified concentration.
-
Quantification: Dilute the filtrate appropriately with the mobile phase and quantify using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a pre-established calibration curve.
Protocol B: Kinetic Solubility via Laser Nephelometry
Kinetic solubility measures the point of precipitation when a compound dissolved in a highly soluble solvent (DMSO) is introduced into a less soluble medium (e.g., Methanol or aqueous buffers). This is critical for high-throughput screening (HTS) 4.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 384-well microtiter plate, perform a serial dilution of the DMSO stock into the target solvent (Methanol) using an automated liquid handler. Self-Validation: Back-fill wells with blank DMSO to ensure the final DMSO concentration remains constant (e.g., 2% v/v) across all wells. This prevents variable co-solvent effects from skewing the precipitation threshold.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for potential nucleation and precipitation.
-
Measurement: Scan the plate using a laser nephelometer. Undissolved sub-visible particles will scatter the laser light.
-
Analysis: Plot the intensity of scattered light (counts) against compound concentration. The "kick-off" point where scattering sharply deviates from the baseline indicates the kinetic solubility limit.
Parallel experimental workflows for Thermodynamic and Kinetic solubility determination.
Quantitative Data Summary
The table below contextualizes the physicochemical parameters driving the differential solubility of the compound in DMSO versus Methanol.
| Property / Parameter | 7-Bromo-2-chloropyrido[3,2-d]pyrimidine | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Molecular Weight | 244.48 g/mol | 78.13 g/mol | 32.04 g/mol |
| Dielectric Constant ( | N/A (Solid State) | 46.7 (High Polarity) | 32.7 (Moderate Polarity) |
| Dipole Moment | High (Due to asymmetric halogens) | 3.96 D | 1.70 D |
| Solvent Classification | N/A | Polar Aprotic | Polar Protic |
| Predicted Solubility Limit | N/A | High (>50 mg/mL) | Low (<5 mg/mL) |
| Primary Solvation Mechanism | N/A | Intercalation & Dipole-Dipole | Hydrogen Bonding (Inefficient) |
References
-
MDPI. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." Pharmaceutics. Available at:[Link]
-
ACS Publications. "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews. Available at: [Link]
-
BMG LABTECH. "A fully automated kinetic solubility screen in 384-well plate format using nephelometry." BMG LABTECH Application Notes. Available at:[Link]
Sources
The Alchemetric Keystone: A Technical Guide to 2-Chloro-7-bromo-pyridopyrimidine in Modern Medicinal Chemistry
Abstract
The pyridopyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide delves into the specific, yet underexplored, potential of a key derivative: 2-chloro-7-bromo-pyridopyrimidine. While direct, comprehensive studies on this exact molecule are nascent, this document synthesizes available data on analogous structures to present a forward-looking analysis of its synthesis, reactivity, and profound implications for drug discovery. We will explore its role as a versatile building block, dissect its potential in structure-activity relationship (SAR) studies, and project its trajectory in the development of next-generation therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery pipelines.
The Pyridopyrimidine Core: A Privileged Scaffold in Drug Discovery
Pyridopyrimidines, fused heterocyclic systems containing both a pyridine and a pyrimidine ring, have garnered significant attention in medicinal chemistry for their structural resemblance to purines, enabling them to interact with a wide array of biological targets.[1][2] Their rigid, planar structure provides a robust framework for the precise orientation of substituents, making them ideal candidates for targeting the ATP-binding sites of protein kinases.[3][4] The strategic placement of nitrogen atoms within the bicyclic system allows for crucial hydrogen bonding interactions with the hinge region of many kinases, a key determinant of binding affinity and selectivity.[3] Consequently, the pyridopyrimidine core is a recurring motif in numerous approved and investigational drugs for the treatment of cancers and inflammatory diseases.[4][5]
Synthesis and Reactivity of 2-Chloro-7-bromo-pyridopyrimidine: A Gateway to Chemical Diversity
The synthetic accessibility and tunable reactivity of halogenated pyridopyrimidines are central to their utility in drug discovery. While a definitive, optimized synthesis for 2-chloro-7-bromo-pyridopyrimidine is not extensively documented in publicly available literature, its preparation can be logically extrapolated from established methodologies for related pyridopyrimidine systems.[2][6]
Projected Synthetic Strategy
A plausible synthetic route would likely commence from a suitably substituted pyrimidine precursor, followed by the construction of the fused pyridine ring. A generalized, multi-step approach is outlined below:
Experimental Protocol: Hypothetical Synthesis of 2-Chloro-7-bromo-pyridopyrimidine
-
Starting Material: The synthesis would likely begin with a commercially available or readily synthesized di-halogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine.
-
Introduction of an Amino Group: Nucleophilic aromatic substitution (SNAr) at the more reactive 4-position of the pyrimidine ring with an appropriate amine would yield a 4-amino-5-bromo-2-chloropyrimidine derivative.
-
Pyridine Ring Formation: The fused pyridine ring can be constructed through various cyclization strategies. One common approach involves a palladium-catalyzed coupling reaction (e.g., Heck or Suzuki coupling) at the 5-bromo position with a suitable coupling partner containing a latent functional group for cyclization, followed by an intramolecular cyclization step.[7]
-
Final Halogenation (if necessary): Depending on the chosen synthetic route, a final halogenation step might be required to introduce the bromine at the 7-position of the pyridopyrimidine core.
DOT Script for Projected Synthesis
Caption: Projected synthetic workflow for 2-chloro-7-bromo-pyridopyrimidine.
Differential Reactivity: The Alchemist's Choice
The true medicinal chemistry value of 2-chloro-7-bromo-pyridopyrimidine lies in the differential reactivity of its two halogen atoms. The chlorine at the 2-position and the bromine at the 7-position are not created equal in terms of their susceptibility to various chemical transformations. This disparity allows for selective and sequential modifications, a critical advantage in building molecular complexity and exploring SAR.
-
The 2-Chloro Position: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This position is analogous to the 4-position of quinazolines, which is frequently targeted for modification in kinase inhibitor design.[8] Common nucleophiles for this reaction include primary and secondary amines, thiols, and alkoxides.
-
The 7-Bromo Position: The bromine atom on the pyridine ring is more amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[9] These reactions enable the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents.
This orthogonal reactivity provides the medicinal chemist with a powerful toolkit for systematically decorating the pyridopyrimidine scaffold and fine-tuning the pharmacological properties of the resulting molecules.
DOT Script for Differential Reactivity
Caption: Orthogonal reactivity of 2-chloro-7-bromo-pyridopyrimidine.
Medicinal Chemistry Applications: Targeting the Kinome and Beyond
The structural attributes of 2-chloro-7-bromo-pyridopyrimidine make it a highly promising starting point for the development of inhibitors targeting various protein kinases. The pyridopyrimidine core can act as a "hinge-binding" motif, while substituents introduced at the 2- and 7-positions can project into the solvent-exposed region and the hydrophobic back pocket of the ATP-binding site, respectively.
Kinase Inhibitor Design
Numerous studies on related pyridopyrimidine and pyrimidine analogs have demonstrated their potential as inhibitors of a wide range of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[10] The CDK inhibitor Ribociclib, for instance, features a pyrrolo[2,3-d]pyrimidine core, underscoring the potential of this scaffold class.[9]
-
Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these kinases is a common driver of oncogenesis. Bromo-pyrimidine analogues have shown promise as tyrosine kinase inhibitors.[11]
-
p38 MAP Kinase: This kinase plays a central role in inflammatory responses, and its inhibitors are being investigated for the treatment of various inflammatory and autoimmune diseases.[6]
The ability to selectively introduce diverse chemical functionalities at the 2- and 7-positions of 2-chloro-7-bromo-pyridopyrimidine provides a robust platform for optimizing potency and selectivity against a specific kinase target.
Table 1: Potential Kinase Targets and Rationale for Inhibition by 2-Chloro-7-bromo-pyridopyrimidine Derivatives
| Kinase Target Family | Rationale for Targeting | Key Structural Interactions | Potential Therapeutic Area |
| Cyclin-Dependent Kinases (CDKs) | Core scaffold mimics purine, enabling hinge binding. | Hydrogen bonding with hinge region; substituents at C2/C7 for selectivity. | Oncology |
| Tyrosine Kinases (e.g., EGFR, Abl) | Established precedent for pyrimidine-based inhibitors. | Similar to CDK inhibitors, with potential for targeting specific pockets. | Oncology, Immunology |
| p38 MAP Kinase | Pyridopyrimidine core can occupy the ATP-binding site. | Substituents can be tailored to exploit unique features of the p38 active site. | Inflammatory Diseases |
Beyond Kinases: Exploring New Therapeutic Frontiers
While kinase inhibition is a major application, the versatility of the pyridopyrimidine scaffold suggests potential in other therapeutic areas as well. Pyridopyrimidine derivatives have been investigated for a range of biological activities, including:
-
Antiviral Activity: Some pyridopyrimidine derivatives have shown promise as antiviral agents.[8]
-
Antimicrobial Activity: The scaffold has been explored for the development of novel antibacterial and antifungal agents.
-
Anti-inflammatory and Analgesic Effects: As mentioned with p38 MAP kinase, targeting inflammatory pathways is a key area of investigation.[12]
Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization
The true power of 2-chloro-7-bromo-pyridopyrimidine as a medicinal chemistry tool lies in its potential for systematic SAR exploration. The orthogonal reactivity of the two halogen atoms allows for the independent and combinatorial variation of substituents at the C2 and C7 positions.
Experimental Workflow: SAR Exploration
-
Library Synthesis: A focused library of compounds can be generated by reacting 2-chloro-7-bromo-pyridopyrimidine with a diverse set of amines at the C2 position, followed by a variety of boronic acids or other coupling partners at the C7 position.
-
Primary Screening: The synthesized library is then screened against a panel of relevant biological targets (e.g., a kinase panel) to identify initial hits.
-
Hit-to-Lead Optimization: For promising hits, further iterations of chemical synthesis and biological testing are performed to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
DOT Script for SAR Workflow
Caption: A typical workflow for SAR exploration using 2-chloro-7-bromo-pyridopyrimidine.
Future Perspectives and Conclusion
While 2-chloro-7-bromo-pyridopyrimidine remains a relatively underexplored entity in the published scientific literature, its potential as a versatile and powerful building block in medicinal chemistry is undeniable. Its projected synthetic accessibility and, more importantly, the orthogonal reactivity of its two halogen atoms, position it as a keystone molecule for the rapid generation of diverse chemical libraries and the systematic exploration of structure-activity relationships.
As the quest for more selective and potent targeted therapies continues, particularly in the realm of kinase inhibitors, the strategic utilization of scaffolds like 2-chloro-7-bromo-pyridopyrimidine will be paramount. It is our hope that this technical guide will serve as a catalyst for further investigation into this promising molecule, ultimately unlocking its full potential in the discovery and development of novel therapeutics for a range of human diseases. The future of precision medicine may well be built upon the foundations of such elegant and versatile chemical starting points.
References
-
(2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]
-
(2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals. [Link]
-
(n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. [Link]
-
(n.d.). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
-
(n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]
-
(n.d.). Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. [Link]
- (n.d.). Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
- (n.d.). Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
-
(n.d.). Pyridine and pyrimidine derivatives - Patent US-11352369-B2. PubChem. [Link]
-
(n.d.). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
(n.d.). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. [Link]
- (n.d.). Pyrrolopyrimidine compounds and their uses.
-
(n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
(n.d.). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. PMC. [Link]
-
(n.d.). Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents. Journal of Pharmaceutical Research International. [Link]
-
(n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
-
(n.d.). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. ResearchGate. [Link]
-
(n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]
-
(n.d.). 7-bromo-2-chloro-4h-pyrido[1,2-a]pyrimidin-4-one. PubChemLite. [Link]
-
(n.d.). 7-bromo-2-chloro-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. jocpr.com [jocpr.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. mdpi.com [mdpi.com]
- 8. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 10. Pyridine and pyrimidine derivatives - Patent US-11352369-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. journaljpri.com [journaljpri.com]
Methodological & Application
Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
Executive Summary & Strategic Utility
The pyrido[3,2-d]pyrimidine bicyclic system is a privileged scaffold in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors (e.g., PI3K/mTOR pathway targets)[1]. Within this chemical space, 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (CAS: 1234615-87-2) serves as a highly versatile, commercially available building block[2].
This application note provides a comprehensive, self-validating guide to the regioselective functionalization of this scaffold. By exploiting the distinct electronic environments of the fused rings, chemists can achieve orthogonal functionalization: chemoselective Nucleophilic Aromatic Substitution (S_NAr) at the C-2 position, followed by transition-metal-catalyzed cross-coupling at the C-7 position[3].
Mechanistic Rationale: The Causality of Regioselectivity
To design robust protocols, one must understand the underlying quantum mechanical causality driving the reaction. The pyrido[3,2-d]pyrimidine system presents a highly polarized electronic landscape:
-
LUMO Localization: According to Frontier Molecular Orbital (FMO) theory and, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the pyrimidine ring, specifically at the C-2 and C-4 positions[4].
-
Meisenheimer Complex Stabilization: In 7-bromo-2-chloropyrido[3,2-d]pyrimidine, the C-2 carbon is flanked by two highly electronegative nitrogen atoms (N-1 and N-3). Upon nucleophilic attack, the resulting anionic Meisenheimer intermediate is deeply stabilized by these heteroatoms[5].
-
Orthogonal Halogen Differentiation: The C-7 position resides on the fused pyridine ring, which lacks this dual-nitrogen activation. Consequently, the C-Br bond is entirely inert to mild nucleophiles but is perfectly primed for subsequent oxidative addition by palladium[6].
This electronic disparity guarantees that substitution of the C-2 chloride occurs with near-perfect regioselectivity, leaving the C-7 bromide intact for downstream diversification.
Workflow Visualization
Figure 1: Orthogonal functionalization workflow of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine.
Quantitative Data: Condition Optimization
The choice of solvent, base, and temperature is dictated by the nucleophile's strength. Table 1 summarizes the optimized parameters for displacing the C-2 chloride.
Table 1: S_NAr Condition Scope for 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
| Nucleophile Class | Representative Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Methylamine (2M in THF) | THF | DIPEA | 25 | 2 | >90 |
| Secondary Cyclic Amine | Morpholine | iPrOH | DIPEA | 60 | 4 | 85–92 |
| Aromatic Amine (Aniline) | 4-Fluoroaniline | DMF | K_2CO_3 | 80 | 12 | 65–75 |
| Alkoxide | Sodium Methoxide | MeOH | None | 0 to 25 | 1 | >95 |
| Thiolate | Sodium Methanethiolate | THF | None | 0 | 1 | 88–94 |
Validated Experimental Protocols
Protocol A: C-2 Amination via Secondary Amines (e.g., Morpholine)
Objective: Synthesize 7-bromo-2-(morpholin-4-yl)pyrido[3,2-d]pyrimidine.
Causality of Experimental Choices:
-
Solvent (iPrOH): Isopropanol is selected because the starting material is soluble at elevated temperatures, but the highly polar aminated product tends to precipitate upon cooling. This phase change drives the reaction forward and allows for isolation via simple filtration, avoiding column chromatography.
-
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct without competing with morpholine for the electrophilic C-2 center.
Step-by-Step Procedure:
-
Charge a 50 mL round-bottom flask with 7-bromo-2-chloropyrido[3,2-d]pyrimidine (1.0 eq, 2.0 mmol) and suspend in anhydrous iPrOH (10 mL).
-
Add DIPEA (2.0 eq, 4.0 mmol) in a single portion at room temperature.
-
Add morpholine (1.2 eq, 2.4 mmol) dropwise over 5 minutes.
-
Equip the flask with a reflux condenser and heat the mixture to 60 °C for 4 hours.
-
Allow the reaction to cool to room temperature, then further cool in an ice bath (0 °C) for 30 minutes to maximize precipitation.
-
Filter the resulting solid through a sintered glass funnel, washing the filter cake with cold iPrOH (2 × 5 mL) and distilled water (10 mL) to remove residual DIPEA hydrochloride salts.
-
Dry the solid under high vacuum at 40 °C to afford the pure product.
System Validation & Quality Control:
-
In-Process LC-MS: The starting material exhibits a complex isotopic multiplet due to the presence of both Cl (3:1) and Br (1:1). The validated product must show the complete loss of the chlorine isotopic pattern, displaying only a clean 1:1 isotopic doublet (M, M+2) indicative of a single bromine atom.
-
^1H NMR Validation: Retention of the highly deshielded pyrimidine C4-H singlet (typically >9.0 ppm) confirms the pyrimidine ring remains intact and substitution occurred exclusively at C-2.
Protocol B: Downstream C-7 Functionalization (Suzuki-Miyaura)
Objective: Synthesize 2-(morpholin-4-yl)-7-arylpyrido[3,2-d]pyrimidine.
Causality of Experimental Choices:
-
Catalyst (Pd(dppf)Cl_2): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation (poisoning) by the nitrogen-rich pyridopyrimidine substrate[3].
-
Solvent System (1,4-Dioxane/Water 4:1): This biphasic system ensures homogeneous dissolution of both the organic halide and the inorganic base (K_2CO_3) required to activate the boronic acid via the formation of an ate-complex.
Step-by-Step Procedure:
-
Charge a microwave vial with 7-bromo-2-(morpholin-4-yl)pyrido[3,2-d]pyrimidine (1.0 eq, 0.5 mmol), arylboronic acid (1.2 eq, 0.6 mmol), and K_2CO_3 (3.0 eq, 1.5 mmol).
-
Add 1,4-Dioxane (4 mL) and H_2O (1 mL).
-
Sparge the mixture with Nitrogen gas for 10 minutes to remove dissolved oxygen.
-
Add Pd(dppf)Cl_2 (0.05 eq, 0.025 mmol) rapidly under a stream of Nitrogen, seal the vial, and heat to 90 °C for 3 hours.
-
Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).
-
Dry the combined organic layers over Na_2SO_4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
System Validation & Quality Control:
-
Post-Reaction LC-MS: Complete disappearance of the 1:1 bromine isotopic pattern, replaced by a single dominant mass peak corresponding to the cross-coupled target API scaffold.
References
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines Source: Molecules (via NIH PMC) URL:[Link]
-
Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Source: Pharmaceuticals (MDPI) URL:[Link]
-
Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EOS Med Chem, Medicinal Chemical is Big: 2020 Dec EOS Stock List-10036 [eosmedchem.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Selective Suzuki Coupling of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic motif found in a multitude of biologically active molecules and pharmaceutical agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable scaffold in drug discovery. The strategic functionalization of this core is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for achieving this.[1]
This guide provides a detailed technical overview and actionable protocols for the selective Suzuki coupling of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine. This dihalogenated substrate offers a unique opportunity for sequential, site-selective modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Site-Selectivity in the Coupling of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
A key consideration when working with dihalogenated substrates is regioselectivity. In the case of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine, the Suzuki coupling is anticipated to proceed selectively at the C7 position. This is based on the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which follows the order: I > Br > OTf > Cl.[2] The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the more robust carbon-chlorine bond. This inherent difference in reactivity allows for the selective arylation at the C7 position, leaving the C2-chloro group intact for subsequent transformations.
Experimental Protocols
The following protocols are designed as a starting point for the selective C7-arylation of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine. Optimization may be required for specific boronic acids and desired scales.
Protocol 1: Conventional Heating Conditions
This protocol utilizes standard laboratory equipment and is suitable for small to medium-scale synthesis.
Materials:
-
7-Bromo-2-chloropyrido[3,2-d]pyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)
-
Toluene and Water (e.g., 4:1 v/v) or 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[3]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL of Toluene/Water 4:1).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).[3]
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for conventional Suzuki coupling.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[4][5]
Materials:
-
Same as Protocol 1
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (0.5 mmol), the desired arylboronic acid (0.75 mmol), and the base (1.5 mmol).[4]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).[4]
-
Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[4]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings on related halogenated pyrimidine and pyridopyrimidine systems, which can serve as a guide for optimizing the reaction of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine.
| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | 3 | 83 | [3] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 72-83 | [5] |
| 5-Bromo-2-chloropyrimidine | Pd(dppf)Cl₂ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 | 75 | [5] (adapted) |
| 3-Bromo-pyrazolo[1,5-a]pyrimidine | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 61-89 | [6] |
Troubleshooting and Key Considerations
-
Catalyst Choice: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can be explored for challenging substrates. For instance, catalysts with bulky phosphine ligands like XPhos or SPhos can be effective for less reactive aryl chlorides, although for the C7-Br position, standard catalysts are often sufficient.[7]
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, THF) and water is frequently employed to dissolve both the organic and inorganic reagents. The ratio can be optimized to improve reaction efficiency.
-
Degassing: Thoroughly degassing the solvent and reaction mixture is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the boronic acid group) upon storage. Using fresh or purified boronic acids is recommended. Using a slight excess (1.1-1.5 equivalents) can help compensate for any degradation.
Conclusion
The selective Suzuki-Miyaura coupling of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine at the C7 position is a highly effective strategy for the synthesis of novel, functionalized pyridopyrimidine derivatives. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields and excellent regioselectivity. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful reaction in drug discovery and development programs.
References
-
ResearchGate. (2025). Synthesis of 7-Arylpurines from Substituted Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2018). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (2020). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.... Retrieved from [Link]
-
University of Liverpool IT Services. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]
-
PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
PubMed. (2017). Synthesis of novel 7-aryl and 7-spiropyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives and their study as AChE inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]
-
Synlett. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Retrieved from [Link]
-
PubMed. (2018). Rhodium-catalyzed, P-directed Selective C7 Arylation of Indoles. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2016). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Retrieved from [Link]
-
Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
The Japan Institute of Heterocyclic Chemistry. (2017). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2007). Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. Retrieved from [Link]
-
PMC. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. Retrieved from [Link]
-
ResearchGate. (2018). Modulations of C-7 position in the pyrido[3,2-d]pyrimidine series. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Strategic Amination of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine: Mechanism, Regioselectivity, and Optimized Protocols for Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics, including kinase inhibitors for oncology.[1] The strategic functionalization of this privileged heterocycle is paramount for the development of novel drug candidates. The reaction of dihalogenated pyridopyrimidines with amines is a crucial transformation, enabling the rapid generation of diverse compound libraries for biological evaluation.[2][3]
This document serves as a comprehensive technical guide to the reaction between amines and 7-Bromo-2-chloropyrido[3,2-d]pyrimidine. We will delve into the underlying reaction mechanism, dissect the factors governing its notable regioselectivity, and provide detailed, field-proven protocols for synthesis and reaction monitoring.
The Reaction Mechanism: A Regioselective Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6] The pyrido[3,2-d]pyrimidine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the rings electrophilic and thus susceptible to attack by nucleophiles like amines.
The starting material, 7-Bromo-2-chloropyrido[3,2-d]pyrimidine, presents two potential sites for substitution: the chloro group at the C2 position and the bromo group at the C7 position. The reaction exhibits a high degree of regioselectivity, with the amine preferentially displacing the C2-chloro substituent.
Causality of Regioselectivity:
-
Electronic Activation: The C2 and C4 positions of the pyrimidine ring are significantly more electron-deficient (activated) towards nucleophilic attack than the positions on the fused pyridine ring.[7][8] This is due to the ortho/para relationship to the ring nitrogens, which can stabilize the negatively charged intermediate.
-
Intermediate Stabilization: The rate-determining step of an SNAr reaction is the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] When the amine attacks the C2 position, the negative charge in the resulting intermediate can be delocalized onto the adjacent pyrimidine nitrogen atoms. This delocalization provides substantial resonance stabilization, lowering the activation energy for the C2-substitution pathway compared to the C7-substitution pathway.[7][8]
-
Leaving Group Ability: While bromide is generally a better leaving group than chloride in SN2 reactions, in SNAr, the rate-determining step is the nucleophilic attack. The C-Cl bond is more polarized than the C-Br bond, making the C2 carbon more electrophilic and susceptible to the initial attack.
Studies on related 2,8-dichloropyrido[3,2-d]pyrimidine systems have confirmed that amination occurs selectively at the C2 position.[9]
Caption: SNAr Mechanism at the C2 Position.
Experimental Protocols: Synthesis of 2-Amino-7-bromopyrido[3,2-d]pyrimidines
This protocol provides a generalized procedure. Optimal conditions, particularly temperature and reaction time, may vary depending on the nucleophilicity of the specific amine used.
Materials and Equipment:
-
7-Bromo-2-chloropyrido[3,2-d]pyrimidine
-
Amine of interest (aliphatic or aromatic)
-
Solvent: 2-Propanol (IPA), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)
-
Base (optional, for amine salts): Diisopropylethylamine (DIPEA) or K₂CO₃
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Protocol: General Procedure
-
Reaction Setup: To a round-bottom flask, add 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (1.0 eq.).
-
Solvent Addition: Add the chosen solvent (e.g., 2-Propanol, ~0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 - 1.5 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to reflux (e.g., 80 °C for 2-propanol) for 4-24 hours.[10] The reaction progress should be monitored (see Protocol 2).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be isolated by filtration, washed with cold solvent, and dried. This is often the desired product.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography or recrystallization to yield the pure 2-amino-7-bromopyrido[3,2-d]pyrimidine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Amine Type | Typical Solvent | Temperature (°C) | Base (if needed) | Approx. Time (h) | Expected Yield |
| Primary Aliphatic | 2-Propanol, EtOH | 60-80 | DIPEA | 4-12 | Good to Excellent |
| Secondary Aliphatic | 2-Propanol, DMF | 80-100 | DIPEA | 6-18 | Good to Excellent |
| Anilines (electron-rich) | 2-Propanol, Water | 80 | HCl (catalytic)[10] | 12-24 | Moderate to Good |
| Anilines (electron-poor) | DMF, Dioxane | 100-120 | K₂CO₃ | 16-24 | Fair to Good |
| Caption: Table 1: Representative Reaction Conditions. |
Protocols for Reaction Monitoring
Effective reaction monitoring is crucial for optimizing yield and minimizing impurity formation. A combination of TLC and LC-MS provides both rapid checks and detailed analysis.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
protecting group strategies for pyrido[3,2-d]pyrimidine synthesis
Application Notes & Protocols
Topic: Strategic Application of Protecting Groups in the Synthesis of Pyrido[3,2-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, most notably as the core of numerous kinase inhibitors. Its synthesis, however, presents significant challenges due to the presence of multiple reactive nitrogen atoms. Achieving desired regioselectivity and preventing unwanted side reactions during the construction of this bicyclic system necessitates a well-designed protecting group strategy. This document provides a comprehensive guide to selecting and implementing protecting groups for the amino functionalities on the pyridine precursors, outlining the rationale behind strategic choices, detailing robust experimental protocols, and offering a comparative analysis of commonly employed protecting groups.
Introduction: The Synthetic Challenge of Pyrido[3,2-d]pyrimidines
The pyrido[3,2-d]pyrimidine core is a key pharmacophore in a range of clinically relevant molecules. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with ATP-binding sites in kinases. The construction of this framework typically involves the annulation of a pyrimidine ring onto a 2,3-disubstituted pyridine precursor. A common and efficient route begins with a 2-amino-3-cyanopyridine or a 2-amino-3-carboxamidopyridine.
The primary synthetic challenge arises from the nucleophilicity of the endocyclic pyridine nitrogen and the exocyclic amino group. During subsequent synthetic transformations, these sites can compete, leading to mixtures of regioisomers and undesired byproducts. A carefully orchestrated protecting group strategy is therefore not merely an auxiliary step but a cornerstone of a successful synthesis, ensuring that reactions proceed at the intended positions.
The Logic of Protecting Group Selection: A Strategic Overview
The choice of a protecting group is dictated by its compatibility with the overall synthetic plan. The ideal group should be introduced efficiently and in high yield, remain inert during subsequent transformations, and be removed cleanly under conditions that do not compromise the integrity of the final product. The concept of orthogonality —the ability to deprotect one group in the presence of another—is paramount in complex, multi-step syntheses.
Below is a decision-making workflow for selecting an appropriate protecting group strategy.
Caption: Decision workflow for selecting protecting groups in synthesis.
Key Protecting Groups for the 2-Amino Functionality
The 2-amino group of the pyridine precursor is the most common site for protection. The choice of protecting group directly impacts the subsequent cyclization and functionalization steps.
Carbamate Protecting Groups
Carbamates are among the most versatile and widely used protecting groups for amines due to their stability and predictable cleavage patterns.
-
Boc (tert-Butoxycarbonyl): The Boc group is a workhorse in organic synthesis. Its steric bulk can direct metallation reactions, and it is stable to a wide range of nucleophilic, basic, and reductive conditions. Its primary liability is its sensitivity to strong acids.
-
Cbz (Benzyloxycarbonyl): The Cbz group offers an orthogonal strategy to Boc. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. This makes it ideal for molecules containing acid-sensitive functional groups.
Acyl Protecting Groups
Acyl groups provide a different profile of stability and reactivity.
-
Pivaloyl (Piv): The pivaloyl group is sterically hindered and thus highly robust. It is stable to many conditions that would cleave a Boc group. Its removal often requires harsh conditions, such as vigorous saponification with strong base or heating in strong acid, which must be considered in the context of the target molecule's overall stability.
The following schematic illustrates a typical synthetic sequence employing a protecting group.
Caption: General synthetic workflow using a protecting group strategy.
Comparative Analysis of Common Protecting Groups
The selection of a protecting group is a critical decision that should be made by comparing their properties against the planned reaction sequence.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, base | Strong Acid (TFA, HCl) | Cbz, Fmoc, Acyl |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Acyl |
| Pivaloyl | Piv | Pivaloyl chloride, base | Strong Base (NaOH, reflux) or Strong Acid (HBr, reflux) | Boc, Cbz, Fmoc |
| Acetyl | Ac | Ac₂O or AcCl, base | Mild Base (K₂CO₃, MeOH) or Acid | Cbz, some Boc conditions |
Detailed Experimental Protocols
The following protocols are provided as validated, reproducible methods for the protection and deprotection of a 2-aminopyridine precursor.
Protocol 1: Boc Protection of 2-Amino-3-cyanopyridine
Objective: To protect the exocyclic amino group of 2-amino-3-cyanopyridine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
2-Amino-3-cyanopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂)O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-amino-3-cyanopyridine (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Stir the solution at room temperature and add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc-protected product.
Trustworthiness Note: The use of DMAP as a catalyst is crucial for activating the Boc anhydride and ensuring a high rate of reaction. The aqueous workup effectively removes unreacted anhydride and DMAP.
Protocol 2: Acid-Mediated Deprotection of a Boc-Protected Pyrido[3,2-d]pyrimidine
Objective: To remove the Boc protecting group from the final heterocyclic core.
Materials:
-
Boc-protected pyrido[3,2-d]pyrimidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ until effervescence ceases and the pH of the aqueous layer is >8.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.
Expertise Note: The large excess of TFA ensures rapid and complete cleavage of the Boc group. The post-reaction basic workup is critical to neutralize the TFA salt of the product amine, rendering it soluble in organic solvents for extraction.
Conclusion
The successful synthesis of complex pyrido[3,2-d]pyrimidine derivatives is critically dependent on the logical and strategic application of protecting groups. By carefully considering the stability of different groups under various reaction conditions, chemists can design orthogonal strategies that prevent side reactions and maximize yields. The Boc group, with its robust nature and mild, acid-labile deprotection, remains a first-choice option for many synthetic routes. However, a thorough understanding of alternatives like Cbz and Pivaloyl is essential for building a versatile synthetic toolbox. The protocols and strategies outlined in this document provide a solid foundation for researchers aiming to construct this important heterocyclic scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Solving Solubility Issues of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine Intermediates
Welcome to the technical support center for handling 7-Bromo-2-chloropyrido[3,2-d]pyrimidine and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this class of heterocyclic compounds. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, but its planar, aromatic nature, combined with halogen substituents, often leads to high crystal lattice energy and low solubility in common organic solvents.[1][2] This guide offers a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 7-Bromo-2-chloropyrido[3,2-d]pyrimidine intermediate is not dissolving in my chosen reaction solvent (e.g., DCM, THF). What are the initial troubleshooting steps?
A1: This is a very common issue. When facing poor solubility, a systematic, tiered approach is recommended before making drastic changes to your synthetic route. The low solubility is likely due to the compound's high molecular weight, planarity, and the lipophilic nature imparted by the halogen atoms, which can lead to strong intermolecular forces and high crystal lattice energy.[1][3]
Here is a logical troubleshooting workflow to start with:
-
Increase Temperature: For most neutral organic compounds, solubility has a positive correlation with temperature.[4][5] The dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice. Carefully heating your solvent while stirring can significantly increase the amount of dissolved solute. Always be mindful of the thermal stability of your intermediate to prevent degradation.
-
Reduce Particle Size: The rate of dissolution is directly proportional to the surface area of the solid.[6] Grinding your material into a fine powder using a mortar and pestle (micronization) increases the surface area available for solvation, which can speed up the dissolution process, even if it doesn't increase the thermodynamic solubility limit.[7][8]
-
Utilize Ultrasonication: Placing the mixture in an ultrasonic bath can aid dissolution. The high-frequency sound waves create cavitation bubbles that agitate the solid-liquid interface, helping to break apart agglomerates and enhance solvent penetration into the crystal lattice.[6]
Q2: I've tried heating and grinding in common solvents without success. What alternative solvent systems should I consider for this class of compound?
A2: If basic methods fail, the next step is to modify the solvent system itself. The principle of "like dissolves like" is a useful starting point.[6] 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is a relatively polar heterocyclic compound, but the halogen atoms also add significant nonpolar character. This duality means that a single solvent may not be ideal.
Solvent Screening: It is highly recommended to perform a systematic solvent screen with small amounts of your intermediate. Studies on similar pyrimidine derivatives have shown that polar aprotic solvents are often effective.[9][10]
| Solvent Class | Example Solvents | Rationale & Expected Performance |
| Chlorinated | Dichloromethane (DCM), Chloroform | Common starting points, but often insufficient for highly crystalline pyridopyrimidines. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity. Dioxane is often a better solvent for these systems than THF.[4] |
| Esters | Ethyl Acetate (EtOAc) | Moderate polarity, can be effective but solubility may be limited.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic nature can sometimes solvate the nitrogen atoms, but often less effective than polar aprotic solvents for the parent scaffold.[9][11] |
| Polar Aprotic | N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP) | Highly Recommended. These solvents have strong dipole moments and can effectively solvate the polar regions of the molecule, leading to significantly higher solubility. Studies consistently show DMF to be an excellent solvent for pyrimidine derivatives.[9][10] |
Co-Solvency: If a single solvent doesn't provide the desired solubility or if you need to avoid high-boiling point solvents like DMF in your reaction, using a co-solvent system is an excellent strategy.[12][13] A co-solvent is a water-miscible (or primary-solvent-miscible) solvent added in a small to moderate amount to increase the solubility of a compound.[7][]
For example, if your reaction needs to be run in THF but your intermediate has poor solubility, adding a percentage (e.g., 10-30% v/v) of DMF or NMP can create a solvent mixture with significantly higher solvating power. This works by disrupting the self-association of the primary solvent, reducing its ability to "exclude" the solute.[]
Q3: My compound dissolves upon heating in a solvent like dioxane, but it precipitates out when the reaction is cooled for workup. How can I manage this?
A3: This is a classic sign of a compound having a steep solubility curve with respect to temperature, which is common for crystalline solids.[5] While this property is excellent for purification via recrystallization, it can be problematic during a reaction or workup.
-
Maintain Temperature: If possible, perform the initial stages of your workup (e.g., quenching) at a moderately elevated temperature before cooling completely.
-
Use a Co-Solvent for Stability: Before cooling, add a strong "stabilizing" co-solvent in which the compound is highly soluble at room temperature (e.g., a small amount of DMF or NMP). This will keep the compound in solution even as the temperature drops.
-
Dilution: Increasing the total solvent volume before cooling can help keep the concentration below the saturation point at the lower temperature. This is often a trade-off with process efficiency but can be a simple solution.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows you to efficiently test the solubility of your intermediate in a range of solvents.
-
Preparation: Aliquot 5-10 mg of your 7-Bromo-2-chloropyrido[3,2-d]pyrimidine intermediate into several small, identical vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the table above.
-
Room Temperature Test: Vigorously vortex each vial for 1-2 minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Heating Test: For vials where the solid is not fully dissolved, place them on a heat block set to a safe temperature (e.g., 50-60°C). Observe and record any changes in solubility.
-
Quantification (Optional): For a more quantitative measure, continue adding measured aliquots of solvent until the solid fully dissolves. This allows you to calculate an approximate solubility (e.g., in mg/mL).[15]
Protocol 2: Utilizing a Co-Solvent System for a Reaction
This protocol describes how to set up a reaction using a co-solvent.
-
Initial Dissolution: In your reaction vessel, add the 7-Bromo-2-chloropyrido[3,2-d]pyrimidine intermediate.
-
Add Co-Solvent: Add the minimum volume of the strong solvent (e.g., DMF) required to form a slurry or partial solution with stirring.
-
Add Primary Solvent: Gradually add the primary reaction solvent (e.g., THF) to reach the final desired reaction concentration. You should observe the remaining solid dissolving as the primary solvent is added.
-
Proceed with Reaction: Once a homogeneous solution is achieved, proceed with the addition of other reagents as your synthetic protocol dictates. Record the final solvent ratio (e.g., 9:1 THF:DMF) in your notes for reproducibility.[6]
References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Harle, J. R., Ingram, C. W., Leber, P. A., Hess, K. R., & Yoder, C. H. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 560. [Link]
-
Baluja, S., & Solanki, H. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry, 2014, 1-6. [Link]
-
SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
-
University of Karbala. (2024). Solubility test for Organic Compounds. [Link]
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(9-10), 859-866. [Link]
-
Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1152. [Link]
-
Mansoura University. (n.d.). Classification of organic compounds By solubility. [Link]
-
PubChem. (n.d.). 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. [Link]
-
Hassan, A. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Scientific Reports, 14(1), 1-20. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
-
Deshmukh, M. B., Shelar, M. A., Mittelbach, M., & Junek, H. (1998). Synthesis of some new pyrimidine and pyridopyrimidine derivatives. Indian Journal of Chemistry - Section B, 37B(5), 491-493. [Link]
-
ResearchGate. (2012). Synthesis of pyridopyrimidine derivatives. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2025). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. [Link]
-
LePree, J., & Leo, A. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 84(8), 1009-1016. [Link]
-
MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
ResearchGate. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]
-
ResearchGate. (2018). Various techniques for solubility enhancement: An overview. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Contract Pharma. (2025). Overcoming the Challenge of Poor Drug Solubility. [Link]
-
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
ResearchGate. (2021). Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. [Link]
-
Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. [Link]
-
American Pharmaceutical Review. (2024). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines. [Link]
-
PubChemLite. (n.d.). 7-bromo-4-chloropyrido[3,2-d]pyrimidine. [Link]
-
Amerigo Scientific. (n.d.). 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Technologies to Counter Poor Solubility Issues: A Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Optimizing Palladium Catalysis for 7-Bromo-Pyridopyrimidine Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 7-bromo-pyridopyrimidine and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to ensure successful and efficient C-C, C-N, and C-O bond formations on this important heterocyclic scaffold.
The pyridopyrimidine core is a prevalent motif in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for the development of novel therapeutics. However, the presence of multiple nitrogen atoms in the ring system presents unique challenges for palladium-catalyzed cross-coupling reactions, often leading to low yields, catalyst deactivation, or undesired side reactions. This guide provides a structured approach to diagnosing and resolving these common issues, grounded in mechanistic principles and supported by literature-proven strategies.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions on 7-bromo-pyridopyrimidine so challenging?
A1: The primary challenges stem from the electronic properties of the pyridopyrimidine ring system. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[1][2] This catalyst inhibition is a common issue with nitrogen-containing heterocycles.[1] Additionally, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond.
Q2: My reaction is not working at all, or I'm only seeing trace amounts of product. What are the first things I should check?
A2: When a reaction fails, a systematic check of the fundamentals is the most effective approach.
-
Integrity of Reagents and Solvents: Ensure all reagents, especially the boronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling), are pure. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[3]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[3] Confirm that your reaction setup is under a strictly inert atmosphere (argon or nitrogen).
-
Catalyst Activity: The active Pd(0) species is generated in situ from a Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your conditions are suitable for generating the active catalyst.
Q3: I'm observing a significant amount of a side-product where the bromine atom is replaced by a hydrogen. What is this, and how can I prevent it?
A3: This side-reaction is called hydrodehalogenation. It occurs when the organopalladium intermediate reacts with a hydride source instead of your desired coupling partner. The choice of base can be a significant factor; for instance, in Heck reactions, organic bases like triethylamine can sometimes act as hydride donors.[3] Switching to an inorganic base like potassium carbonate or cesium carbonate can often minimize this side reaction.[3] High reaction temperatures can also promote hydrodehalogenation.[3]
Q4: My reaction mixture turns black, and a precipitate forms. What does this mean?
A4: The formation of a black precipitate is indicative of "palladium black," which is aggregated, inactive metallic palladium.[1] This signifies catalyst decomposition and is often caused by:
-
High Temperatures: Excessive heat can cause the catalyst to crash out of solution.[1][3]
-
Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[1]
-
Presence of Oxygen: As mentioned, oxygen can lead to the formation of palladium black.[3]
Troubleshooting Guides for Specific Coupling Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds. For 7-bromo-pyridopyrimidine, success hinges on overcoming catalyst inhibition and ensuring efficient transmetalation.
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Catalyst Inhibition: Pyridine nitrogen is deactivating the palladium center. | Ligand Choice: Employ bulky, electron-rich monodentate biaryl phosphine ligands like XPhos, SPhos, or RuPhos. These create a sterically hindered environment around the palladium, preventing coordination with the pyridine nitrogen.[1][4] The XPhos-Pd-G2 precatalyst has shown high efficiency for coupling with a 7-chloro-azaindole, a close analog of 7-halo-pyridopyrimidine.[4] |
| Inefficient Transmetalation: The boronic acid is not transferring its organic group to the palladium complex effectively. | Base Selection: Use a strong inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base is critical for activating the boronic acid.[5] | |
| Protodeboronation: The boronic acid is decomposing before it can participate in the catalytic cycle. | Anhydrous Conditions: Minimize water content in the reaction. Using anhydrous K₃PO₄ can be effective.[1] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules. | Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. |
| Use of Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling. | Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or a G2/G3 precatalyst that rapidly forms the active Pd(0) species.[4] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines. The key challenges with 7-bromo-pyridopyrimidine are similar to those in Suzuki coupling, with a focus on preventing catalyst inhibition and promoting reductive elimination.
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Catalyst Inhibition: The pyridine nitrogen is binding to the palladium catalyst. | Ligand Selection: As with Suzuki coupling, bulky, electron-rich ligands are crucial. Xantphos, BINAP, and dppf are often effective for amination reactions.[6][7] |
| Weak Base: The base is not strong enough to deprotonate the amine-palladium complex. | Base Choice: Strong bases like NaOtBu, LiHMDS, or K₃PO₄ are typically required.[8] | |
| Slow Reductive Elimination: The final step of the catalytic cycle is sluggish. | Ligand and Temperature Optimization: The electronic properties of the ligand can influence the rate of reductive elimination. Sometimes, a moderate increase in temperature can be beneficial, but be wary of catalyst decomposition. | |
| Hydrodehalogenation | Slow C-N Coupling: The reductive elimination to form the C-N bond is slower than competing pathways. | Optimize Ligand/Base Combination: A systematic screening of different bulky ligands and strong bases can help identify a system that favors the desired coupling.[9] Using a slight excess of the amine can also help. |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a structurally similar 7-chloro-azaindole and serves as an excellent starting point for optimization.[4]
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 7-bromo-pyridopyrimidine (1.0 equiv.), the desired arylboronic acid or potassium organotrifluoroborate (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G2, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 30-60 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general protocol that should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-2.0 equiv.) to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition: Add the 7-bromo-pyridopyrimidine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat in a preheated oil bath to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[3]
Visualizing the Process
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in pyridopyrimidine coupling.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]
-
González-Vera, J. A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7655. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
- BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- YouTube. (2012, April 6).
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromohept-3-ene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing debromination side reactions during cross-coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the persistent issue of debromination (protodehalogenation) during palladium-catalyzed cross-coupling reactions.
Section 1: Mechanistic FAQs (Understanding the Causality)
Q1: What is the mechanistic origin of debromination in cross-coupling? A1: Debromination occurs when the oxidative addition intermediate, Ar-Pd(II)-Br, reacts with a proton or hydride source instead of undergoing the desired transmetalation with the coupling partner[1][2]. This parasitic pathway yields an Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to form the reduced arene (Ar-H)[2]. This is particularly prevalent when transmetalation is slow—such as with sterically hindered ortho-substituted boronic acids or Lewis basic heterocycles (e.g., pyridines) that coordinate to the metal center and inhibit the catalytic cycle[3][4].
Q2: Where do the hydride or proton sources come from in my reaction mixture?
A2: The most common culprits are adventitious moisture, protic solvents (like ethanol or methanol), and certain bases[1][2]. Strong bases, particularly alkoxides (e.g., NaOtBu, NaOEt), can undergo
Q3: How do ligand electronics and sterics prevent this side reaction? A3: The choice of phosphine ligand is the most critical parameter for modulating palladium's reactivity. Bulky, electron-rich biaryl phosphine ligands (such as XPhos, SPhos, or RuPhos) serve a dual purpose. First, their electron-rich nature stabilizes the Pd(0) species and accelerates oxidative addition. Second, their immense steric bulk forces the Ar-Pd(II)-R intermediate to rapidly undergo reductive elimination, outcompeting the slower debromination pathway[6][7].
Section 2: Diagnostic & Troubleshooting Workflows
To effectively troubleshoot your reaction, you must understand where the catalytic cycle is failing and apply a logical deduction process to eliminate the root cause.
Catalytic cycle showing the bifurcation between productive transmetalation and parasitic debromination.
Step-by-step logical workflow to identify and eliminate sources of debromination.
Section 3: Quantitative Optimization Data
To illustrate the causality of reaction conditions on the product distribution, the following table summarizes the quantitative impact of modifying the base, solvent, and ligand on the ratio of desired cross-coupled product to debrominated byproduct.
| Ligand | Base | Solvent System | Temp (°C) | Desired Product (%) | Debrominated Ar-H (%) | Mechanistic Rationale |
| PPh | NaOEt | EtOH / H | 100 | 25% | 65% | Protic solvent and alkoxide base act as active hydride donors[2]. |
| PPh | K | Toluene / H | 100 | 45% | 40% | Elimination of alkoxide reduces hydride donation, but slow reductive elimination persists. |
| XPhos | K | Anhydrous Dioxane | 80 | 92% | < 2% | Bulky ligand accelerates reductive elimination; anhydrous conditions remove proton sources[1][7]. |
| SPhos | Cs | Anhydrous Toluene | 80 | 89% | 3% | Non-nucleophilic base and aprotic solvent suppress the parasitic pathway[3]. |
Section 4: Self-Validating Experimental Protocol
To establish a self-validating system, this protocol incorporates an internal control. By running a parallel "blank" reaction (omitting the boronic acid), you can quantify the baseline protodehalogenation driven solely by the solvent, base, and ligand system. If the blank shows high debromination, the system itself is the hydride source. If the blank is clean but the active reaction shows debromination, the issue lies in a stalled transmetalation step[3][4].
Robust Suzuki-Miyaura Protocol for Sensitive Aryl Bromides Objective: Couple a sensitive aryl bromide with an arylboronic acid while suppressing debromination.
Materials:
-
Aryl bromide (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd pre-catalyst: XPhos Pd G2 or G3 (0.02 equiv, 2 mol%)
-
Base: Anhydrous K
PO (2.0 equiv, 2.0 mmol) -
Solvent: Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Methodology:
-
Preparation & Internal Control Setup: Oven-dry two Schlenk flasks at 120 °C overnight. Designate Flask A as the "Active Reaction" and Flask B as the "Transmetalation Control".
-
Reagent Loading:
-
Flask A: Add the aryl bromide, arylboronic acid, and anhydrous K
PO . -
Flask B (Control): Add the aryl bromide and anhydrous K
PO (Omit the boronic acid).
-
-
Atmospheric Control: Seal both flasks with rubber septa. Connect to a Schlenk line. Evacuate the flasks under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this evacuate/backfill cycle three times to ensure a strictly inert atmosphere[1][8].
-
Solvent Addition: Inject 10 mL of anhydrous, sparged 1,4-dioxane into both flasks via a gas-tight syringe.
-
Catalyst Initiation: Quickly remove the septa under a positive flow of Argon and add the XPhos Pd G2 pre-catalyst to both flasks. Re-seal immediately. (Using a pre-catalyst ensures rapid generation of the active Pd(0) species without requiring harsh reduction steps)[7].
-
Heating & Monitoring: Place both flasks in a pre-heated oil bath at 80 °C. Monitor the reaction via LC-MS or GC-MS at 1 hour, 2 hours, and 4 hours.
-
Validation Check: If Flask B shows significant Ar-H formation, your dioxane or base contains moisture/hydride sources. Stop and purify your reagents.
-
-
Quench & Workup: Once Flask A shows complete consumption of the starting material, cool to room temperature. Quench with 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 15 mL)[1][2].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
1.[1] Title: troubleshooting failed Suzuki coupling with 1-Chloroazulene - Benchchem. Source: benchchem.com. URL: 2.[6] Title: How to avoid debromination in pyridine coupling reactions - Benchchem. Source: benchchem.com. URL: 3.[8] Title: Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry - Benchchem. Source: benchchem.com. URL: 4.[7] Title: How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline - Benchchem. Source: benchchem.com. URL: 5.[2] Title: Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. Source: benchchem.com. URL: 6.[5] Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Source: nih.gov. URL: 7.[3] Title: Suzuki proto-dehalogenation problem : r/Chempros - Reddit. Source: reddit.com. URL: 8.[4] Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Source: nih.gov. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Technical Guide to the LC-MS Fragmentation Pattern of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine: A Comparative Analysis
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The pyrido[3,2-d]pyrimidine scaffold is a privileged structure, frequently incorporated into molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3] The subject of this guide, 7-Bromo-2-chloropyrido[3,2-d]pyrimidine, represents a key intermediate or potential lead compound whose unambiguous identification is critical for advancing research programs. This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of this molecule, offering a robust framework for its characterization. In the absence of direct experimental data for this specific isomer, we will draw comparisons with its close analogue, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine, and leverage fundamental principles of mass spectrometry.
Theoretical Fragmentation Analysis
The fragmentation of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine under electrospray ionization (ESI) in positive ion mode is anticipated to be governed by the inherent chemical properties of the molecule, including the proton affinity of the nitrogen atoms and the relative stability of the resulting fragment ions. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will provide invaluable confirmation of the elemental composition of the precursor and fragment ions.[4][5]
The molecular formula for 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is C₇H₃BrClN₃, with a monoisotopic mass of 242.9199 Da. The initial event in the mass spectrometer will be the protonation of the molecule, most likely on one of the basic nitrogen atoms of the pyrimidine or pyridine ring, to form the molecular ion [M+H]⁺.
The subsequent fragmentation of the [M+H]⁺ ion is predicted to proceed through several key pathways:
-
Loss of Halogens: The initial fragmentation is often dictated by the lability of the carbon-halogen bonds. While C-Br bonds are generally weaker than C-Cl bonds, the specific electronic environment of the heterocyclic system can influence the fragmentation cascade.[6] We can anticipate the sequential loss of bromine and chlorine radicals or the neutral molecules HBr and HCl.
-
Ring Cleavage: Fragmentation of the pyrido[3,2-d]pyrimidine core is also expected. This can involve the loss of small neutral molecules such as HCN or N₂.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed ESI+ fragmentation pathway for 7-Bromo-2-chloropyrido[3,2-d]pyrimidine.
Comparative Analysis with 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
| Feature | 7-Bromo-2-chloropyrido[3,2-d]pyrimidine | 7-Bromo-4-chloropyrido[3,2-d]pyrimidine | Rationale for Similarities/Differences |
| Molecular Formula | C₇H₃BrClN₃ | C₇H₃BrClN₃ | Isomers with the same elemental composition. |
| Monoisotopic Mass | 242.9199 Da | 242.9199 Da | Identical molecular formula leads to the same exact mass.[7] |
| Predicted [M+H]⁺ | m/z 243.9, 245.9, 247.9 | m/z 243.9, 245.9, 247.9 | Protonation will result in the same m/z values. |
| Predicted Primary Fragments | Loss of Br• or Cl• | Loss of Br• or Cl• | The initial loss of halogens is expected for both isomers. The relative abundance of these fragments may differ due to the electronic effects of the substituent positions. |
| Predicted Secondary Fragments | Loss of HCN from the pyrimidine ring | Loss of HCN from the pyrimidine ring | Cleavage of the heterocyclic core is a likely fragmentation pathway for both compounds. |
The key difference in the fragmentation spectra of these two isomers would likely lie in the relative intensities of the fragment ions. The position of the chlorine atom (position 2 vs. 4) will influence the electron density distribution across the heterocyclic system, which in turn can affect the stability of the fragment ions and the propensity for certain fragmentation pathways to occur.
Experimental Protocol for LC-MS Analysis
To empirically determine the fragmentation pattern of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine, the following detailed experimental protocol is recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analytical standard in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Caption: Experimental workflow for LC-MS analysis.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) should be applied to ensure the capture of a wide range of fragment ions.
-
Data Acquisition: A data-dependent acquisition (DDA) method is recommended to trigger MS/MS scans on the most abundant precursor ions.
Conclusion
While direct experimental data for the LC-MS fragmentation of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is not yet publicly available, a scientifically sound prediction of its fragmentation pattern can be made based on established principles of mass spectrometry and comparison with its isomer, 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. The characteristic isotopic signatures of bromine and chlorine will be key to confirming the identity of the precursor and fragment ions. The provided experimental protocol offers a robust starting point for researchers to generate high-quality LC-MS data for this compound, which will be invaluable for its unambiguous identification and for advancing research in the many fields where pyridopyrimidines are of interest.
References
- BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
- PubChem. (2025). 7-Bromo-4-chloropyrido[3,2-d]pyrimidine.
- PubChemLite. (n.d.). 7-bromo-4-chloropyrido[3,2-d]pyrimidine.
- Singh, P., & Kaur, J. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry, 16(3-4).
- PubChem. (2025). 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
- MilliporeSigma. (n.d.). 7-Bromo-4-chloropyrido[3,2-d]pyrimidine.
- Advanced ChemBlocks. (2026). 7-Bromo-4-chloro-pyrido[3,2-d]pyrimidine.
- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
- MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
- Hassan, T., & Saadi, F. M. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences.
-
Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
- ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.
- Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidinethiones.
- National Academy of Sciences of Ukraine. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties.
- MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
- Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA.
- ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
- MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
- CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
- BORIS Portal. (2021). SMITER—A Python Library for the Simulation of LC-MS/MS Experiments.
- PubMed. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Bromo-4-chloropyrido[3,2-d]pyrimidine | C7H3BrClN3 | CID 23537163 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing reactivity of 2-chloro vs 4-chloro pyrido[3,2-d]pyrimidines
An In-Depth Technical Guide to the Reactivity of 2-Chloro vs 4-Chloro Pyrido[3,2-d]pyrimidines
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI3K, EGFR) and antifolates. The reactivity profile of this bicyclic system is defined by the electronic interplay between the electron-deficient pyrimidine ring and the fused pyridine ring.
This guide provides a definitive comparison of the reactivity of 2-chloro and 4-chloro substituents on the pyrido[3,2-d]pyrimidine core. The consensus across experimental data establishes a clear hierarchy: the 4-position is significantly more reactive towards nucleophilic aromatic substitution (
Theoretical Basis & Electronic Structure
To design effective synthetic routes, one must understand the electronic underpinnings of the observed regioselectivity.
Regioselectivity Hierarchy (C4 > C2)
In 2,4-dichloropyrido[3,2-d]pyrimidine, the C4-chloride is displaced first under mild conditions, while the C2-chloride requires elevated temperatures or stronger nucleophiles.
-
Electronic Activation at C4: The C4 position acts as a vinylogous para-position to the pyrimidine N1 and is ortho to N3. Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is effectively delocalized onto N1 (para-like) and N3 (ortho-like). The fusion with the pyridine ring (at C5-C6 of pyrimidine) further modulates this electron deficiency, making C4 highly electrophilic.
-
Electronic Activation at C2: The C2 position is flanked by two nitrogens (N1 and N3). While this position is also electron-deficient, the transition state for attack at C4 is generally lower in energy due to superior resonance stabilization of the intermediate and reduced steric hindrance compared to the "between-ring" environment of C2.
Resonance Stabilization Diagram
The following diagram illustrates the sequential functionalization logic based on electronic stability.
Caption: Logical flow of regioselective substitution. Path A (C4 attack) is the standard kinetic pathway.
Comparative Reactivity Data
The following table summarizes the operational differences between the 2-chloro and 4-chloro positions based on literature protocols.
| Feature | 4-Chloro Position | 2-Chloro Position |
| Reactivity Level | High (Kinetic Product) | Moderate/Low (Thermodynamic requires forcing) |
| Reaction Temperature | 0°C to 25°C (Room Temp) | 80°C to 120°C (Reflux) |
| Typical Time | 0.5 – 4 Hours | 12 – 24 Hours |
| Nucleophile Stoichiometry | 1.0 – 1.1 Equivalents | 2.0 – 5.0 Equivalents (or solvent volume) |
| Preferred Base | TEA, DIPEA, or K₂CO₃ | DIPEA, Cs₂CO₃, or NaH |
| Mechanism | Fast | Slow |
| Selectivity | >95% Regioselectivity for C4 | Only accessible after C4 is substituted |
Experimental Protocols
These protocols are designed to be self-validating. The distinct conditions required for each step serve as a check for reaction progress.
Protocol A: Regioselective Substitution at C4 (Synthesis of Intermediate)
Target: 4-Amino-2-chloropyrido[3,2-d]pyrimidine
-
Preparation: Dissolve 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF (0.1 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.2 equiv) and cool the solution to 0°C in an ice bath.
-
Nucleophile Addition: Dropwise add the amine nucleophile (1.05 equiv) dissolved in minimal solvent.
-
Note: Strictly control stoichiometry to prevent double substitution.
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1-2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The starting material (high Rf) should disappear, replaced by a single lower Rf spot (mono-substituted product).
-
Workup: Wash with water, dry over MgSO₄, and concentrate. Purification via flash chromatography is usually required to remove trace di-substituted byproducts.
Protocol B: Subsequent Substitution at C2 (Synthesis of Final Scaffold)
Target: 2,4-Diaminopyrido[3,2-d]pyrimidine
-
Preparation: Dissolve the 4-substituted-2-chloro intermediate (from Protocol A) in a high-boiling polar solvent such as DMF , DMSO , or 1,4-Dioxane .
-
Nucleophile/Base: Add a large excess of the second amine (2.0–5.0 equiv) and a base like DIPEA (3.0 equiv).
-
Reaction: Heat the mixture to 90–120°C in a sealed tube or reflux condenser.
-
Note: If the nucleophile is valuable/expensive, use 1.2 equiv and add a stronger base (e.g., NaH) or use Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C).
-
-
Monitoring: Reaction may take 12-24 hours. Monitor by LC-MS for the conversion of the mono-substituted mass [M+H]⁺ to the di-substituted mass.
-
Workup: Pour into ice water to precipitate the product or extract with EtOAc.
Mechanistic Visualization
The following diagram details the sequential reaction pathway, highlighting the critical intermediates.
Caption: Sequential
References
-
Regioselectivity in Pyrido[3,2-d]pyrimidines
- Study on the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from 2,4-diazidopyrido[3,2-d]pyrimidine. This work confirms the C4 position as the primary site of nucleophilic attack, necessitating a specific order of addition to achieve regiocontrol.
-
Source:
-
General Reactivity of Dichloropyrimidines
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Provides the QM basis for C4 vs C2 selectivity, applicable to fused systems like pyrido[3,2-d]pyrimidine.
-
Source:
-
Synthetic Routes & Applications
- Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Discusses the manipulation of chloro-substituents in trichloro-derivatives, reinforcing the reactivity hierarchy.
-
Source: [1]
Sources
HPLC method development for pyrido[3,2-d]pyrimidine purity analysis
An In-Depth Guide to HPLC Method Development for the Purity Analysis of Pyrido[3,2-d]pyrimidines
A Senior Application Scientist's Comparative Guide to Building a Robust, Stability-Indicating Method
Pyrido[3,2-d]pyrimidines represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous targeted therapies, including highly potent kinase inhibitors used in oncology.[1] The accurate determination of purity for these Active Pharmaceutical Ingredients (APIs) is not merely a quality control checkbox; it is a critical regulatory requirement and a fundamental component of ensuring patient safety and drug efficacy. The inherent structural properties of this heterocyclic system—namely its aromaticity, polarity, and the presence of basic nitrogen atoms—present unique and often underestimated challenges for chromatographic analysis.[2][3]
This guide provides a comprehensive framework for developing a scientifically sound, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrido[3,2-d]pyrimidine derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind each decision, compare viable alternatives with supporting data, and establish a self-validating analytical system grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Foundational Strategy: A Systematic Approach to Method Development
A haphazard "trial-and-error" approach is inefficient and unlikely to yield a robust method. A systematic workflow, beginning with an understanding of the analyte's physicochemical properties, is paramount. The basic nitrogens within the pyrido[3,2-d]pyrimidine scaffold are readily protonated, making their chromatographic behavior highly dependent on mobile phase pH.[2] This initial assessment dictates the entire method development strategy. For this class of compounds, Reversed-Phase HPLC (RP-HPLC) is the logical starting point due to its versatility and applicability to moderately polar molecules.[4][5]
The overall workflow can be visualized as a logical progression from initial screening to final validation.
Caption: Systematic workflow for HPLC method development.
Part 1: Comparison of Critical Stationary Phase Parameters
The choice of the HPLC column is the most critical factor influencing separation selectivity.[6] For a polar, basic compound like a pyrido[3,2-d]pyrimidine, a standard C18 column may not be the optimal choice. Unwanted secondary interactions between the protonated basic nitrogens of the analyte and acidic residual silanols on the silica surface can lead to significant peak tailing and poor reproducibility.
Here, we compare three common reversed-phase stationary phases for the analysis of a hypothetical pyrido[3,2-d]pyrimidine API and a closely eluting, more polar impurity.
| Stationary Phase | Chemistry & Rationale | Retention Factor (k') of API | Tailing Factor (Tf) of API | Resolution (Rs) from Impurity |
| Standard C18 | High hydrophobicity. Prone to silanol interactions with basic analytes, potentially causing peak tailing.[7] | 4.2 | 1.8 | 1.3 |
| Polar-Embedded C18 | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. This shields silanols and allows for use in highly aqueous mobile phases, improving peak shape for basic compounds.[8][9] | 3.8 | 1.1 | 2.5 |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions. Can be highly effective for separating aromatic isomers or related compounds. | 5.1 | 1.2 | 2.1 |
Part 2: Mobile Phase Optimization — The Key to Controllable Retention
The mobile phase dictates the retention and elution of the analyte.[10] For ionizable molecules, controlling the mobile phase pH is non-negotiable for achieving reproducible chromatography.[4] The goal is to operate at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form.[11] For a basic pyrido[3,2-d]pyrimidine, a low pH (e.g., pH 2.5-3.0) is ideal to fully protonate the molecule, ensuring consistent interactions and suppressing the ionization of residual silanols on the column.
We compare the effect of pH and the choice of organic modifier on the primary API peak.
| Organic Modifier | Aqueous Phase (Buffer) | Effect on Chromatography | Retention Time (min) | Tailing Factor (Tf) |
| Acetonitrile | pH 7.0 Phosphate | Analyte is partially ionized; silanols are active. Leads to poor peak shape and shifting retention. | 9.5 | 2.2 |
| Acetonitrile | pH 3.0 Phosphate | Analyte is fully protonated; silanol activity is suppressed. Provides sharp, symmetrical peaks. | 12.1 | 1.1 |
| Methanol | pH 3.0 Phosphate | Methanol offers different selectivity. It may be useful if co-elutions occur with acetonitrile but often results in higher backpressure. | 11.5 | 1.2 |
Part 3: The Self-Validating System: Forced Degradation Studies
A purity method is only trustworthy if it is stability-indicating . This means the method must be able to unequivocally separate the intact API from any potential degradation products that may form during manufacturing, storage, or administration.[12][13] To prove this, a forced degradation study is performed, as outlined in ICH guideline Q1A(R2).[14][15] The drug substance is subjected to stress conditions exceeding those of accelerated stability testing to intentionally generate degradants.
The goal is not to completely destroy the drug, but to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without generating secondary or irrelevant products.[14][15]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare a stock solution of the pyrido[3,2-d]pyrimidine API at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[16]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl to achieve a final concentration of 0.1N HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Cool and neutralize with an equivalent amount of 0.2N NaOH before dilution and analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH. Keep at room temperature for a specified time (e.g., 1-4 hours). Neutralize with an equivalent amount of 0.2N HCl before dilution and analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for a specified time (e.g., 1-24 hours).[14] Dilute and analyze.
-
Thermal Degradation: Store the solid API powder in an oven at 80°C for a set period (e.g., 24-48 hours).[16] Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a Photodiode Array (PDA) detector.
Data Summary: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation of API | No. of Degradant Peaks | Resolution of Closest Peak | Peak Purity |
| Acid (0.1N HCl, 80°C, 4h) | 12.5% | 2 | 2.8 | Pass |
| Base (0.1N NaOH, RT, 2h) | 8.2% | 1 | 3.5 | Pass |
| Oxidation (3% H₂O₂, RT, 6h) | 18.1% | 3 | 2.1 | Pass |
| Thermal (80°C, 48h) | 3.5% | 1 | 4.0 | Pass |
| Photolytic (ICH Q1B) | No Significant Degradation | 0 | N/A | Pass |
The results confirm that the method can effectively separate the main API peak from all process-related impurities and newly formed degradation products, thus proving it is stability-indicating .
Part 4: Final Optimized Method and Validation Protocol
Based on the comparative data, the following method was established as the final, robust protocol for purity analysis.
Final Optimized HPLC Method Protocol
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm (or the λmax of the specific derivative).
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Validation Protocol (as per ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[17][18][19]
-
Specificity: Proven by the forced degradation study, demonstrating no interference from degradants or impurities.[17]
-
Linearity: Assessed over a range (e.g., LOQ to 150% of the specification level for impurities) with a correlation coefficient (r²) ≥ 0.999.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[19]
-
Accuracy: Determined by analyzing samples spiked with known amounts of impurities and API (typically at 80%, 100%, and 120% of the specification) and calculating the percent recovery.[18]
-
Precision:
-
Repeatability: Multiple injections of the same sample to show low variability (RSD < 2%).
-
Intermediate Precision: The assay is performed by different analysts on different days using different equipment to demonstrate method ruggedness.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[20]
-
Robustness: Deliberate small changes are made to method parameters (e.g., pH ±0.2, temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method remains unaffected.
By systematically developing, comparing, and validating the analytical method through this rigorous process, a high degree of confidence in the reported purity of pyrido[3,2-d]pyrimidine APIs is achieved, satisfying both scientific and regulatory standards.
References
- ResolveMass (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- SGS (n.d.). Forced Degradation Testing.
- ResolveMass Laboratories via YouTube (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Journal of Applied Pharmaceutical Science (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Waters Blog (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Moravek (2024). Exploring the Different Mobile Phases in HPLC.
- LCGC International (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Jones Chromatography (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Asian Journal of Pharmaceutical Analysis (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- ICH (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SIELC Technologies (n.d.). Polar Compounds.
- Welch Materials (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- ResearchGate (2025). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
- European Medicines Agency (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaffiliates (2026). High-Purity Pyrido[2,3-d]Pyrimidine Intermediate for Advanced Oncology Research.
- Impactfactor.org (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine.
- Agilent (2021). How Do I Choose? A guide to HPLC column selection.
- Fisher Scientific (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- PMC (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- GL Sciences (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Agilent (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. welch-us.com [welch-us.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. hplc.eu [hplc.eu]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. Forced Degradation Testing | SGS [sgs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. ajpaonline.com [ajpaonline.com]
X-Ray Crystallographic Profiling and SBDD Applications of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
Executive Summary
In the realm of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD), the selection of a core scaffold dictates the trajectory of lead optimization. 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (CAS: 1234615-87-2) has emerged as a highly privileged, di-electrophilic building block. Its unique electronic distribution not only provides exceptional orthogonal reactivity for late-stage functionalization but also offers a superior hydrogen-bonding network for kinase hinge-region engagement compared to traditional quinazoline cores.
This guide objectively compares the crystallographic and biochemical performance of the pyrido[3,2-d]pyrimidine scaffold against alternative bicyclic systems, providing field-proven, self-validating experimental protocols for its functionalization and subsequent X-ray crystallographic analysis.
Structural & Crystallographic Profiling
The utility of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine in SBDD is rooted in its highly planar geometry and its dense array of heteroatoms.
-
Hinge-Binding Vectors: X-ray crystallographic studies of pyrido[3,2-d]pyrimidines bound to kinases (such as ERK2 and PI3Kα) reveal that the N1 and N3 pyrimidine nitrogens act as critical hydrogen-bond acceptors. Specifically, the N1 atom frequently forms a strong hydrogen bond with the catalytic lysine (e.g., Lys52 in ERK2) or backbone amides in the hinge region [1].
-
Halogen Bonding and Vector Growth: The presence of the 7-bromo and 2-chloro substituents provides distinct crystallographic advantages. The bromine atom at C-7 can participate in halogen bonding with backbone carbonyls in the hydrophobic pocket, or it can serve as a precise vector for palladium-catalyzed cross-coupling to grow the molecule into the solvent-exposed region.
-
Electronic Modulation: The fusion of the pyridine ring (unlike a simple benzene ring in quinazolines) withdraws electron density from the pyrimidine system, increasing the electrophilicity of the C-2 position. This enables highly regioselective Nucleophilic Aromatic Substitution (SNAr) [2].
Objective Performance Comparison
When designing kinase inhibitors or immunomodulators (such as PD-1/PD-L1 inhibitors) [3], chemists frequently must choose between quinazolines, pyrido[2,3-d]pyrimidines, and pyrido[3,2-d]pyrimidines. Scaffold-hopping to a pyrido[3,2-d]pyrimidine often rescues activity in resistant cell lines by altering the binding mode [1].
Table 1: Objective Comparison of Privileged Bicyclic Scaffolds in SBDD
| Scaffold Feature | 7-Bromo-2-chloropyrido[3,2-d]pyrimidine | Quinazoline | Pyrido[2,3-d]pyrimidine |
| H-Bond Acceptor Profile | N1, N3 (Pyrimidine), N5 (Pyridine) | N1, N3 (Pyrimidine only) | N1, N3 (Pyrimidine), N8 (Pyridine) |
| Kinase Selectivity | High (e.g., Dual ERK2/PI3Kα) [1] | Broad (e.g., EGFR, general TKs) | Distinct (e.g., CDK4/6, inactive on ERK2) [4] |
| Orthogonal Reactivity | Excellent (C-2 SNAr followed by C-7 Pd-coupling) | Moderate (Often requires harsh conditions) | Good (C-2/C-4 differentiation) |
| Dipole Moment | High (Asymmetric nitrogen distribution) | Low (Symmetric lipophilic phenyl ring) | High (Alternative vector alignment) |
Data synthesis indicates that the pyrido[3,2-d]pyrimidine core is optimal when targeting kinases that require an additional basic nitrogen vector to satisfy desolvation penalties in the active site [1], [4].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint.
Protocol A: Orthogonal Functionalization for Lead Generation
The differential bond dissociation energies between the C-Cl and C-Br bonds allow for precise, regioselective functionalization [2].
-
Regioselective SNAr at C-2:
-
Procedure: Dissolve 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous NMP. Add a primary aliphatic or aromatic amine (1.2 eq) and DIPEA (2.0 eq). Stir at 80°C for 4 hours.
-
Causality: The C-2 chlorine is highly activated by the adjacent electron-withdrawing pyrimidine nitrogens. The C-7 bromine remains unreactive under these nucleophilic conditions.
-
Validation: Analyze via LC-MS. To definitively prove regioselectivity, perform 2D 1H-13C HMBC NMR on the purified intermediate. Cross-peaks between the new amine proton and the C-2 carbon confirm correct substitution.
-
-
Palladium-Catalyzed Cross-Coupling at C-7:
-
Procedure: To the purified intermediate, add an aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed 1,4-Dioxane/H2O (4:1) mixture. Heat at 100°C for 12 hours.
-
Causality: The C-Br bond has a lower dissociation energy than the newly formed C-N bond at C-2, enabling selective oxidative addition by the Palladium(0) catalyst.
-
Protocol B: Protein-Ligand Co-Crystallization & X-Ray Diffraction
Once the lead compound is synthesized, high-resolution structural validation is required.
-
Complex Formation:
-
Procedure: Concentrate the target kinase (e.g., ERK2) to 10 mg/mL in a buffer of 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM DTT. Add the synthesized ligand to a final concentration of 2 mM (from a 100 mM DMSO stock). Incubate on ice for 2 hours.
-
Causality: High protein concentration drives the equilibrium toward the folded state, while the 1 mM DTT prevents disulfide-mediated aggregation. Pre-incubation ensures >95% active site occupancy prior to crystal nucleation.
-
-
Hanging-Drop Vapor Diffusion:
-
Procedure: On a siliconized coverslip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M Bis-Tris pH 5.5). Seal over a well containing 500 µL of reservoir solution.
-
Causality: Vapor diffusion allows for the slow, controlled evaporation of water from the drop, gently driving the system into the supersaturation zone required for highly ordered crystal lattice formation.
-
-
Diffraction and Phase Solving:
-
Procedure: Harvest mature crystals, briefly soak in reservoir solution supplemented with 20% (v/v) glycerol, and flash-freeze in liquid nitrogen. Collect data at a synchrotron source (100 K, λ = 0.979 Å).
-
Causality: Glycerol acts as a cryoprotectant to prevent amorphous ice formation, which would otherwise destroy the crystal lattice and cause diffuse X-ray scattering.
-
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression from the raw di-electrophilic scaffold through orthogonal synthesis, culminating in X-ray crystallographic validation.
Workflow detailing the orthogonal functionalization and subsequent X-ray crystallographic validation.
References
- Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K)
- Efficient one-pot synthesis of 2,4-di(het)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: Royal Society of Chemistry (RSC)
Impurity Profiling of Commercial 7-Bromo-2-chloropyrido[3,2-d]pyrimidine: A Comparative Analytical Guide
7-Bromo-2-chloropyrido[3,2-d]pyrimidine is a highly sought-after bicyclic heteroaromatic building block, particularly in the development of targeted oncology therapeutics such as Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors[1]. However, the synthesis of the [3,2-d] isomer is notoriously difficult and expensive compared to the more ubiquitous [2,3-d] isomer[2]. Consequently, commercial batches frequently suffer from complex impurity profiles.
This guide objectively compares the analytical strategies required to identify these impurities, explaining the mechanistic origins of batch-to-batch variability and providing a self-validating experimental protocol for structural elucidation.
Mechanistic Origins of Impurities: Why Batch Quality Varies
Understanding the chemical reactivity of the pyrido[3,2-d]pyrimidine core is essential for anticipating potential impurities. The scaffold possesses two distinct halogen handles with divergent reactivities:
-
C2-Chlorine (High SNAr Reactivity): The pyrimidine ring is electron-deficient. The chlorine at the C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Exposure to atmospheric moisture or aqueous workups during commercial manufacturing often leads to the 2-hydroxy hydrolysis product .
-
C7-Bromine (Cross-Coupling Handle): The bromine atom is specifically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
If a commercial batch contains debrominated impurities (due to incomplete halogenation during synthesis), these species will act as irreversible chain terminators in downstream cross-coupling cascades, drastically reducing the yield of the final Active Pharmaceutical Ingredient (API). Furthermore, due to the challenging cyclization of the [3,2-d] system, regioisomers (such as the 6-bromo analogue or the [2,3-d] fusion isomer) are common[2]. Using a regioisomeric impurity in drug development will alter the 3D vector of the growing molecule, completely ablating target affinity for kinases like ATR[3].
Regulatory Thresholds for Impurity Profiling
When utilizing this building block for clinical candidates, researchers must adhere to stringent regulatory standards. According to the, impurities are classified into organic, inorganic, and residual solvents[4]. For organic impurities arising during synthesis or storage, the guidelines establish strict quantitative thresholds[5]. For a drug substance with a maximum daily dose of ≤ 2g, any impurity exceeding the 0.05% reporting threshold must be documented, and any impurity exceeding the 0.10% identification threshold must be structurally elucidated[5].
Comparative Analytical Strategies
To confidently release a commercial batch of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine for synthesis, researchers must choose the appropriate analytical technique. Relying solely on standard HPLC-UV is a critical error, as regioisomers often co-elute and exhibit near-identical UV absorbance profiles.
| Analytical Technique | Limit of Detection (LOD) | Regioisomer Specificity | Throughput | Primary Use Case |
| HPLC-UV (254 nm) | 0.01% | Low (Co-elution risk) | High (< 10 mins) | Initial purity check; quantifying known impurities. |
| High-Resolution LC-MS | 0.001% | Moderate (Identifies mass, not position) | Medium (15 mins) | Identifying debrominated or over-halogenated species. |
| 2D-NMR (HSQC/HMBC) | 1.0% (Requires isolation) | High (Exact atomic connectivity) | Low (Hours) | Absolute structural elucidation of regioisomers. |
Table 1: Comparison of analytical techniques for profiling pyrido[3,2-d]pyrimidine impurities.
Workflow for Impurity Identification
Workflow for the identification and structural elucidation of pyrido[3,2-d]pyrimidine impurities.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol employs a self-validating system. The LC-MS step includes a strict resolution system suitability criterion, while the NMR step utilizes internal molecular correlations to prove the bicyclic fusion.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the commercial 7-Bromo-2-chloropyrido[3,2-d]pyrimidine batch.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 10 mg/mL stock.
-
Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid) for a final injection concentration of 0.1 mg/mL.
Step 2: High-Resolution LC-MS Analysis
Causality: A slow gradient on a sub-2-micron particle column is required to separate closely related halogenated derivatives that would otherwise co-elute.
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Solvent A (Water + 0.1% Formic Acid); Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.
-
System Suitability (Self-Validation): Before analyzing the unknown impurities, inject a spiked standard containing the API and a known hydrolysis degradation product. The method is only valid if the chromatographic resolution (
) between the API and the closest eluting impurity is . -
Detection: Monitor UV at 254 nm and positive electrospray ionization (ESI+). Look for the characteristic bromine isotopic pattern (1:1 ratio of M and M+2 peaks) to confirm if the impurity has retained the C7-bromine.
Step 3: Preparative Isolation and 2D-NMR Elucidation
If an impurity exceeds the 0.10% threshold and mass spectrometry suggests a regioisomer (identical mass), it must be isolated via preparative HPLC and subjected to NMR. Causality: 1D Proton NMR is insufficient because the aromatic protons of the [3,2-d] and [2,3-d] isomers overlap. 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to trace the connectivity across the bridgehead carbons.
-
Dissolve 15 mg of the isolated impurity in 0.6 mL of DMSO-
. -
Acquire
H, C, HSQC, and HMBC spectra at 298 K on a MHz spectrometer. -
Internal Structural Validation: Locate the highly deshielded pyrimidine proton (C4-H, typically a singlet around 9.2–9.5 ppm). In the HMBC spectrum, this proton must show a strong 3-bond correlation to the bridgehead carbon (C8a) of the pyridine ring. The exact chemical shift of C8a will definitively differentiate the[3,2-d] fusion from the [2,3-d] fusion, validating the exact regioisomeric structure without needing an external reference standard.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." ICH Quality Guidelines, 2006. URL:[Link]
-
Duan, Y., et al. "Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors." Bioorganic Chemistry, vol. 136, 2023, p. 106535. URL:[Link]
-
Shamroukh, A. H., et al. "Review Article: The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, vol. 8, no. 3, 2016, pp. 734-772. URL: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
Definitive Structural Validation of Regioisomeric Pyridopyrimidines via NOESY NMR
Topic: Validating Structure of Regioisomeric Pyridopyrimidines by NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, particularly within kinase inhibitor discovery, pyridopyrimidine scaffolds (e.g., pyrido[2,3-d]pyrimidine) are ubiquitous. However, their synthesis—often involving cyclization or N-alkylation—frequently yields regioisomers (e.g.,
Misassigning these structures can derail SAR (Structure-Activity Relationship) studies and lead to patent invalidation. While X-ray crystallography is the "gold standard," it is low-throughput and crystal-dependent. NOESY (Nuclear Overhauser Effect Spectroscopy) NMR offers a rapid, solution-state alternative that is definitive when applied with rigorous logic.
This guide objectively compares NOESY against alternative validation methods and provides a self-validating experimental protocol for distinguishing regioisomeric pyridopyrimidines.
The Analytical Landscape: NOESY vs. Alternatives
The choice of validation method depends on the specific structural ambiguity. For fused heterocycles, the proximity of the substituent to the core ring protons is the differentiating factor.
| Feature | NOESY (Recommended) | HMBC | X-Ray Crystallography |
| Primary Mechanism | Through-Space (<5 Å). Detects spatial proximity.[1] | Through-Bond (2-3 bonds).[2] Detects connectivity. | Diffraction . Direct atom mapping. |
| Differentiation Power | High for steric isomers. Can "see" across non-bonded gaps (e.g., | Medium . Often fails if quaternary carbons block coupling paths or if | Definitive . The absolute truth. |
| Throughput | High (1-4 hours). | High (1-4 hours). | Low (Days to Weeks). |
| Limitation | Requires mixing time optimization; "Blind spots" if protons are >5 Å apart. | Ambiguity in fused rings with multiple quaternary nitrogens/carbons. | Requires single crystal; packing forces may alter conformation. |
Why NOESY Wins for Pyridopyrimidines:
In
Deep Dive: The Logic of Distinction
To validate the structure, we define two hypothetical isomers based on a common synthetic ambiguity (e.g., alkylation of a pyrido[2,3-d]pyrimidine-2,4-dione).
-
Isomer A (
-Alkylated): The alkyl group is attached at , adjacent to the pyridine ring fusion.-
Prediction: The
-protons of the alkyl group will show a strong NOE correlation to the peri-proton (e.g., H-8 or H-5) of the pyridine ring.
-
-
Isomer B (
-Alkylated): The alkyl group is attached at , flanked by carbonyls (C2/C4).-
Prediction: The alkyl protons are spatially isolated from the pyridine ring. No NOE to aromatic protons will be observed.
-
Visualization of the Logic Pathway
Caption: Logical workflow for distinguishing N1 vs. N3 regioisomers using NOESY cross-peak analysis.
Experimental Protocol: Self-Validating NOESY
This protocol ensures data integrity by incorporating internal controls.
Step 1: Sample Preparation
-
Concentration: >10 mg/mL is ideal. Low concentration leads to weak NOEs, potentially yielding a "false negative" for Isomer A.
-
Solvent: DMSO-
is preferred over CDCl for pyridopyrimidines to prevent aggregation and ensure sharp lines. -
Degassing: (Optional but recommended) Briefly bubble nitrogen to remove paramagnetic oxygen, which shortens
and reduces NOE efficiency.
Step 2: Pulse Sequence & Parameters
-
Sequence: Phase-sensitive 2D NOESY (e.g., noesyphpr on Bruker).
-
Mixing Time (
): Critical.-
For MW < 600 Da (typical drug scaffolds), the NOE builds up slowly and can be positive or near zero.
-
Recommendation: Set
ms. -
Warning: Too short (<300 ms) = no signal. Too long (>1 s) = spin diffusion (false correlations).
-
-
Relaxation Delay (
): Set to (typically 2-3 seconds) to allow full recovery.
Step 3: The "Internal Standard" Check
Before looking for the diagnostic NOE (Alkyl
-
Vicinal Protons: If the pyridine ring has H-5 and H-6 (ortho-coupled), they must show a NOE cross-peak.
-
Geminal Protons: Methylene protons (if diastereotopic) will show a strong NOE.
-
Pass Criteria: If these known peaks are absent, the experiment failed (bad mixing time or shimming). Do not interpret the absence of the diagnostic peak.
Data Interpretation & Case Study
Scenario: -Methylation of Pyrido[2,3-d]pyrimidine-2,4-dione
We have isolated a product and need to determine if it is the
1. Assign the Proton Spectrum:
-
Identify the Methyl singlet (
ppm). -
Identify the Pyridine protons (e.g., H-5, H-6, H-7). H-5 is typically a doublet or dd around 8.0-8.5 ppm.
2. Map the Interactions:
| Signal Pair | Observation in | Observation in |
| Me | Strong Cross-Peak. The | Silent. The |
| Me | (Visible in HMBC, not NOESY) | (Visible in HMBC, not NOESY) |
3. Diagramming the Spatial Relationship
Caption: Spatial proximity map. Isomer A allows magnetization transfer (green line); Isomer B is blocked by distance.
Common Pitfalls & Troubleshooting
-
Zero-Quantum Artifacts: NOESY spectra often contain anti-phase dispersive peaks (zero-quantum coherence) that can obscure real NOEs.
-
Solution: Use a ZQ-suppressed pulse sequence (e.g., noesygpph with Thrippleton-Keeler suppression) [1].
-
-
Chemical Exchange (EXSY): If your NH is exchanging with water or solvent, you may see "exchange peaks" (same phase as diagonal). Do not confuse these with NOE peaks (opposite phase in small molecules, usually).
-
Check: Exchange peaks are usually much stronger than NOEs.
-
-
Spin Diffusion: At long mixing times (>1s), magnetization can "hop" from Proton A -> B -> C, making A and C look close.
-
Solution: Run a build-up curve (e.g., mixing times of 300, 500, 800 ms) to confirm the direct interaction.
-
References
-
Thrippleton, M. J., & Keeler, J. (2003). Elimination of zero-quantum interference in two-dimensional NMR spectra. Angewandte Chemie International Edition, 42(33), 3938-3941.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Gangjee, A., et al. (2013).[3] Structure–Activity Correlations for Three Pyrido[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry.
-
BenchChem. (2025). A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC.
-
Reibarkh, M., et al. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. National MagLab.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
This guide provides an in-depth, procedural framework for the proper and safe disposal of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established principles of chemical safety and waste management.
Hazard Assessment and Initial Precautions
Based on available data, 7-Bromo-2-chloropyrido[3,2-d]pyrimidine should be handled as a substance that is:
-
Harmful if swallowed [1]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | To prevent contact with the eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | To prevent skin contact and irritation.[1][2] |
| Body Protection | A lab coat, apron, or coveralls to prevent skin contact.[6] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[6][7][8] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is a halogenated organic compound and must be collected separately from other waste streams.[5][9]
Core Principles of Segregation:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[5][9][10] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[10]
-
Solid vs. Liquid: If the compound is in solid form, it should be collected as solid waste. If it is dissolved in a solvent, it should be collected as liquid halogenated waste.[5]
-
Incompatible Materials: Store waste containing 7-Bromo-2-chloropyrido[3,2-d]pyrimidine away from incompatible materials such as strong oxidizing agents and strong bases.[2][4]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and preparation for disposal of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine waste.
Waste Collection
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container:
-
Affix a hazardous waste label to the container before adding any waste.[9][11]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "7-Bromo-2-chloropyrido[3,2-d]pyrimidine".[11] Do not use abbreviations or chemical formulas.[11]
-
If the waste is a solution, list all components and their approximate percentages.[11]
-
-
Transferring Waste:
-
Conduct all waste transfers within a chemical fume hood to minimize inhalation exposure.[5]
-
For solid waste, avoid generating dust.[13]
-
For liquid waste, use a funnel to prevent spills. Do not leave the funnel in the container.[11]
-
Keep the waste container closed at all times except when adding waste.[9][11][12]
-
Waste Storage
-
Designated Storage Area:
-
Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[11]
-
The storage area should be cool, dry, and well-ventilated.[7]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[12]
-
-
Regular Inspection:
-
Inspect the waste container at least weekly for any signs of leakage, corrosion, or deterioration.[11]
-
Final Disposal
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Provide them with a complete and accurate description of the waste.
-
-
Prohibited Disposal Methods:
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Evacuate all non-essential personnel from the immediate area.[6]
-
Alert colleagues and your supervisor.
-
-
Control and Contain:
-
Cleanup and Decontamination:
-
Seek Medical Attention:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine.
Caption: Decision workflow for the safe disposal of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine.
References
Sources
- 1. 7-Bromo-4-chloropyrido[3,2-d]pyrimidine | C7H3BrClN3 | CID 23537163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. vumc.org [vumc.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. acs.org [acs.org]
- 15. fishersci.com [fishersci.com]
- 16. uwyo.edu [uwyo.edu]
- 17. businesswaste.co.uk [businesswaste.co.uk]
Personal protective equipment for handling 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
Standard Operating Procedure & PPE Matrix for Handling 7-Bromo-2-chloropyrido[3,2-d]pyrimidine
Executive Summary & Mechanistic Hazard Profile
In modern drug development, pyridopyrimidine scaffolds are highly sought after for their ability to selectively target cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs)[1]. Within this chemical space, 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (CAS: 1234615-87-2) serves as a pivotal building block. Its di-halogenated structure enables highly regioselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, allowing for the rapid construction of complex molecular architectures[2].
However, the strategic placement of these halogen substituents, while crucial for directed synthesis, significantly increases the risk of toxic exposure if mishandled[3]. The very electronic properties that make the 2-chloro and 7-bromo positions synthetically labile also render the molecule a potent electrophile in biological environments.
The Causality of Toxicity:
Upon dermal or respiratory exposure, reactive halogenated heterocycles can undergo spontaneous SNAr reactions with nucleophilic amino acid residues (such as the thiol groups of cysteine or the
Mechanistic pathway of chemical exposure and targeted PPE mitigation strategies.
Quantitative PPE Specifications & Matrix
To interrupt the exposure pathways outlined above, a robust PPE strategy is required. The following matrix translates mechanistic risks into quantitative, actionable safety requirements.
| PPE Category | Specification | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) | Breakthrough time > 240 mins for halogenated organics | Latex offers near-zero resistance to halogenated aromatics. Nitrile prevents permeation and subsequent haptenation. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) + Face Shield | 100% droplet/dust exclusion | Prevents severe corneal damage from aerosolized reactive dust during weighing or solvent splashing. |
| Body Protection | Flame-Retardant (FR) Lab Coat with knit cuffs | N/A | Prevents accumulation of static dust on clothing, mitigating chronic low-dose dermal exposure. |
| Respiratory | N95/P100 Particulate Respirator | Filters ≥ 99.97% of airborne particles | Mandatory if handling outside of a certified fume hood to prevent STOT SE 3 (respiratory tract irritation). |
Self-Validating Operational Protocols
Do not merely follow steps; understand the physical chemistry behind them. The following protocols are designed as self-validating systems , meaning each critical action includes a built-in verification step to guarantee safety.
Protocol A: Safe Dispensing and Weighing (High-Risk Phase)
Handling dry, halogenated powders presents the highest risk of aerosolization due to electrostatic repulsion.
-
Environmental Setup: Ensure the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm).
-
Static Mitigation (Causality): 7-Bromo-2-chloropyrido[3,2-d]pyrimidine powder can hold a static charge, causing it to "jump" from spatulas. Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static cloth before opening.
-
Dispensing: Using your double-nitrile gloves, dispense the required mass into a pre-tared, anti-static weigh boat using a grounded stainless-steel spatula.
-
Self-Validation (The Fluorescent Wipe-Down):
-
Causality: Pyridopyrimidines are highly conjugated systems that exhibit strong UV absorbance and fluorescence.
-
Action: After weighing, wipe the balance pan and surrounding area with a Kimwipe dampened with isopropanol.
-
Validation: Illuminate the wiped area with a handheld 254 nm UV lamp. The complete absence of fluorescence confirms the area is successfully decontaminated, validating your containment protocol.
-
Protocol B: Reaction Setup and In-Situ Quenching
-
Inert Transfer: Transfer the weighed solid into the reaction vessel inside the fume hood. Immediately flush the vessel with Argon or Nitrogen.
-
Solvent Addition: Add anhydrous solvents (e.g., DMF, THF) via syringe to dissolve the powder. Note: Once in solution, the inhalation risk drops, but dermal permeation risk increases significantly.
-
Post-Reaction Quenching: Unreacted 7-Bromo-2-chloropyrido[3,2-d]pyrimidine must not be disposed of directly.
-
Self-Validation (Chemical Quench):
-
Action: Add an excess of a mild, inexpensive nucleophile (such as ethanolamine or aqueous sodium hydroxide) to the reaction waste.
-
Validation: Monitor the waste mixture via TLC (Thin-Layer Chromatography). The disappearance of the highly UV-active starting material spot confirms the reactive halogens have been fully displaced, rendering the waste safe for standard halogenated disposal.
-
Step-by-step operational workflow for the safe handling and disposal of the compound.
Emergency Response & Decontamination Plan
Even with perfect protocols, anomalies occur. If a spill or exposure happens, execute the following:
-
Dermal Exposure: Immediately remove contaminated double-gloves by peeling them inside out. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use organic solvents (like acetone) to wash the skin, as this will drastically accelerate the dermal absorption of the halogenated heterocycle.
-
Powder Spill outside Fume Hood: Do not dry-sweep. Don an N95/P100 respirator. Cover the spill with absorbent pads dampened with isopropanol to suppress dust aerosolization, then carefully scoop the material into a designated hazardous waste container.
References
-
Benchchem. 4-Fluorobenzyl mercaptan | 15894-04-9 (General Safety Guidelines for Halogenated Heterocycles). Retrieved from:[4]
-
Benchchem. 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (Significance of Halogenation). Retrieved from:[3]
-
National Institutes of Health (PMC). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from:[1]
-
MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from:[2]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 3. 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | 1185304-76-0 | Benchchem [benchchem.com]
- 4. 4-Fluorobenzyl mercaptan | 15894-04-9 | Benchchem [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
